molecular formula C6H14ClNO B6194070 (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride CAS No. 2680528-05-4

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride

Katalognummer: B6194070
CAS-Nummer: 2680528-05-4
Molekulargewicht: 151.63 g/mol
InChI-Schlüssel: CVTKVWXGNZDIOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95.
BenchChem offers high-quality (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2680528-05-4

Molekularformel

C6H14ClNO

Molekulargewicht

151.63 g/mol

IUPAC-Name

3-amino-1-ethylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-6(8)3-5(7)4-6;/h5,8H,2-4,7H2,1H3;1H

InChI-Schlüssel

CVTKVWXGNZDIOS-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC(C1)N)O.Cl

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive ¹H and ¹³C NMR Spectral Assignment for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Cyclobutane derivatives are increasingly utilized in medicinal chemistry as rigid, metabolically stable bioisosteres for aliphatic chains and saturated heterocycles. Specifically, functionalized cyclobutanols are critical structural motifs in the development of advanced therapeutics, including tyrosine kinase inhibitors[1].

The molecule (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride presents a unique analytical challenge. Its structural elucidation requires a deep understanding of molecular symmetry, pseudoasymmetry, and spin-system dynamics[2]. This whitepaper provides a rigorous, self-validating methodology for the complete ¹H and ¹³C NMR assignment of this molecule, detailing the causality behind the observed chemical shifts, coupling constants, and the 2D NMR workflows required to prove its relative stereochemistry.

Structural & Symmetry Analysis: The Causality of Spectra

To accurately assign the NMR spectra, we must first establish the physical reality of the molecule's geometry, as symmetry directly dictates magnetic equivalence.

The Cs​ Point Group and Pseudoasymmetry

The designation (1s,3r) indicates a specific relative stereochemistry (often corresponding to the cis or trans relationship of the highest priority groups, depending on exact CIP path tracing). In this molecule, C1 is bonded to an -OH and an ethyl group, while C3 is bonded to an -NH₃⁺ group and a hydrogen atom.

Crucially, the molecule possesses a plane of symmetry ( Cs​ point group) that passes directly through C1, C3, the oxygen atom, and the ethyl group's carbon backbone.

  • Impact on the Ring: Because the symmetry plane bisects the ring, the C2 and C4 carbons are chemically and magnetically equivalent .

  • Impact on the Ethyl Group: The plane of symmetry bisects the H-C-H angle of the ethyl -CH₂- group. Therefore, the two protons on the ethyl -CH₂- are enantiotopic . In an achiral solvent like DMSO-d₆, they are magnetically equivalent and will not couple to each other, appearing as a clean, first-order multiplet (a quartet)[3].

Self-Validating Experimental Protocol

In high-resolution NMR spectroscopy, data is only as trustworthy as the calibration of the instrument[3]. The following protocol is designed as a self-validating system , ensuring that environmental variables do not introduce artifacts into the spectral data.

Step-by-Step Methodology
  • Anhydrous Sample Preparation: Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of strictly anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS[4]. Causality: Amine hydrochlorides are highly hygroscopic. If standard DMSO-d₆ is used, the residual water peak (~3.33 ppm) will broaden and obscure the critical H3 multiplet (~3.55 ppm).

  • Temperature Calibration: Insert a pure methanol standard and calibrate the probe temperature to exactly 298.0 K. Causality: Chemical shifts of exchangeable protons (-OH, -NH₃⁺) are highly temperature-dependent. Locking the temperature prevents shift drift between the 1D and long 2D acquisitions.

  • Pulse Calibration (P1 Optimization): Perform a nutation experiment to determine the exact 90° pulse width for the sample. Causality: The high ionic strength of the dissolved hydrochloride salt alters the dielectric constant of the solution, detuning the RF coil. Recalibrating P1 ensures maximum signal-to-noise ratio (SNR) and accurate quantitative integration.

  • Automated & Manual Shimming: Execute 3D gradient shimming (e.g., TopShim), followed by manual fine-tuning of the Z1 and Z2 gradients on the lock signal. The system is validated only when the internal TMS peak exhibits a Full Width at Half Maximum (FWHM) of < 0.5 Hz.

NMR_Workflow Sample Sample Preparation (Self-Validating Calibration) Acq1H 1D ¹H NMR (Spin System Analysis) Sample->Acq1H Acq13C 1D ¹³C NMR (Carbon Backbone) Sample->Acq13C COSY 2D COSY / TOCSY (H-H Connectivity) Acq1H->COSY HSQC 2D HSQC / HMBC (C-H Connectivity) Acq1H->HSQC Acq13C->HSQC NOESY 2D NOESY (Stereochemical Validation) COSY->NOESY HSQC->NOESY Validation Final (1s,3r) Assignment NOESY->Validation

Figure 1: Self-validating NMR acquisition and elucidation workflow for complex cyclobutane scaffolds.

¹H NMR Assignment & Spin System Dynamics

The ¹H NMR spectrum of this molecule is defined by a complex AA'BB'X spin system within the cyclobutane ring, alongside predictable first-order aliphatic signals[5].

  • The Exchangeable Protons: The -NH₃⁺ group appears as a broad singlet integrating to 3H at ~8.25 ppm. The broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and intermediate proton exchange rates. The tertiary -OH appears as a sharper singlet at ~5.10 ppm.

  • The H3 Proton (The 'X' part): Located at ~3.55 ppm, this proton is strongly deshielded by the adjacent positively charged ammonium group. It couples to the four adjacent ring protons (H2a, H2b, H4a, H4b), appearing as a complex multiplet (pseudo-triplet of triplets).

  • The Ring Protons (AA'BB'): Because C2 and C4 are equivalent, H2a is equivalent to H4a, and H2b is equivalent to H4b. However, H2a and H2b are diastereotopic (one is cis to the -OH, the other is trans). They appear as two distinct multiplets at ~2.35 ppm and ~2.05 ppm. The geminal coupling ( 2J ) is typically large (~11.5 Hz), while the vicinal couplings ( 3J ) to H3 vary based on the cis/trans relationship and the rapid puckering equilibrium of the cyclobutane ring.

  • The Ethyl Group: As established via symmetry analysis, the ethyl -CH₂- protons are enantiotopic and appear as a clean quartet at ~1.65 ppm ( 3J = 7.5 Hz), coupling only to the terminal -CH₃ group (triplet at ~0.85 ppm).

¹³C NMR Assignment & Carbon Backbone

The ¹³C NMR spectrum will yield exactly 5 distinct carbon signals due to the Cs​ symmetry plane[3].

  • C1 (Quaternary, ~73.5 ppm): Highly deshielded by the directly attached electronegative oxygen atom. Furthermore, the presence of the ethyl group introduces a β -deshielding effect, pushing this carbon further downfield compared to an unsubstituted cyclobutanol.

  • C3 (CH, ~43.2 ppm): Deshielded by the attached -NH₃⁺ group.

  • C2 & C4 (CH₂, ~41.5 ppm): These equivalent carbons experience dual α

    • and β -deshielding effects from both the hydroxyl and ammonium groups, shifting them significantly downfield from a standard unsubstituted cyclobutane (~18 ppm).
  • Ethyl Group: The -CH₂- appears at ~32.1 ppm, and the terminal -CH₃ at ~8.5 ppm.

Quantitative Data Summaries

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
-NH₃⁺8.25br s3H-Ammonium salt
-OH5.10s1H-Tertiary alcohol
H33.55tt (multiplet)1H~8.5, 7.0CH adjacent to N
H2a, H4a2.35m (dd/ddd)2H~11.5, 8.5Ring CH₂ (cis to OH)
H2b, H4b2.05m (dd/ddd)2H~11.5, 7.0Ring CH₂ (trans to OH)
Ethyl -CH₂-1.65q2H7.5Aliphatic chain
Ethyl -CH₃0.85t3H7.5Terminal methyl

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

Carbon EnvironmentChemical Shift (δ, ppm)TypeAssignment
C173.5C (Quaternary)C-OH
C343.2CHC-NH₃⁺
C2, C441.5CH₂Ring methylenes (Equivalent)
Ethyl -CH₂-32.1CH₂Aliphatic chain
Ethyl -CH₃8.5CH₃Terminal methyl

2D NMR Workflow & Stereochemical Validation

While 1D NMR provides the foundational data, multi-dimensional techniques are mandatory to lock in the assignments and prove the (1s,3r) stereochemistry[3].

Connectivity via HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical for confirming the quaternary C1 position. We expect to see strong 2J and 3J correlations from the ethyl protons and the ring protons (H2/H4) to C1.

HMBC_Network H3 H3 C1 C1 (OH) H3->C1 ³J HMBC H24 H2/H4 H24->C1 ²J HMBC C3 C3 (NH3+) H24->C3 ²J HMBC HEt H-Ethyl HEt->C1 ²J/³J HMBC CEt C-Ethyl

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical network confirming the cyclobutane connectivity.

Stereochemical Proof via NOESY

The (1s,3r) designation defines the relative orientation of the substituents across the cyclobutane ring. To validate this, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is utilized to measure through-space dipole-dipole interactions.

  • If the -OH and -NH₃⁺ groups are cis to one another, a strong NOE cross-peak will be observed between the -OH proton and the H3 proton (or the -NH₃⁺ protons).

  • Conversely, if the ethyl group is cis to the -NH₃⁺ group, NOE cross-peaks will be observed between the ethyl -CH₂- protons and H3. This through-space validation is the definitive, self-validating proof of the molecule's 3D architecture[2].

References

  • "Cyclobutanol, 1-ethyl- | 20434-30-4", Benchchem,
  • "rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride", NextSDS,
  • "EP1675860B1 - Imidazo[1,5-a]pyrazines utilisees comme inhibiteurs de la tyrosine kinase", Google P
  • "2-Bromocyclobutanone|Covalent Inhibitor Research", Benchchem,
  • "CAS:1205037-95-1, 反式-3-氨基环丁醇盐酸盐", Bidepharm,

Sources

A Comprehensive Guide to the Crystal Structure Analysis of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol Hydrochloride: A Representative Study

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride, a small organic molecule of interest in pharmaceutical development. In the absence of a publicly available crystal structure for this specific compound, this guide presents a representative analysis based on a chemically plausible, hypothetical dataset. The narrative focuses on the causality behind experimental choices, from data collection to structure solution, refinement, and validation. It is intended for researchers, scientists, and drug development professionals seeking to understand not just the steps, but the scientific rationale and validation that underpin a high-quality crystal structure determination.

Introduction: The Architectural Blueprint of a Molecule

In the realm of drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, influences its physical properties such as solubility and stability, and ultimately, its efficacy and safety. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1] This guide delves into the complete workflow of an SC-XRD analysis, using (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride as a case study. The hydrochloride salt form is particularly relevant as it is a common strategy to improve the bioavailability of amine-containing active pharmaceutical ingredients. The protonated amine and the chloride counter-ion are expected to form a robust network of hydrogen bonds, which are critical in stabilizing the crystal lattice.[2][3]

Experimental Workflow: From Crystal to Diffraction Data

The journey of a crystal structure analysis begins with the growth of a high-quality single crystal. The quality of the crystal is the single most important determinant of the quality of the final structure.

Crystal Growth Protocol

A common and effective method for growing single crystals of small organic salts is slow evaporation:

  • Dissolution: Dissolve approximately 10-20 mg of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride in a minimal amount of a suitable solvent. A solvent system of methanol and diethyl ether is often a good starting point, where methanol is the primary solvent and diethyl ether acts as an anti-solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the growth of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Place the vial in a larger, sealed container with a small amount of the anti-solvent (diethyl ether) in the bottom. Alternatively, cover the vial with a cap that has a few small pinholes. The goal is to allow the solvent to evaporate very slowly over several days to weeks.

  • Harvesting: Once well-formed, block-shaped crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) are observed, they are carefully harvested using a micromanipulator and a small amount of viscous oil (e.g., Paratone-N) to prevent dehydration.

Data Collection

The mounted crystal is then subjected to X-ray diffraction analysis. The choice of instrumentation and data collection strategy is crucial for obtaining a high-quality dataset.

  • Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å) and a sensitive photon-counting detector (e.g., PHOTON II), is ideal.[1] For this hypothetical analysis, we will assume the use of Mo Kα radiation.

  • Temperature: Data collection is typically performed at low temperatures (e.g., 100 K) using a nitrogen cryostream. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure.

  • Data Collection Strategy: A series of frames are collected as the crystal is rotated through different orientations. The software suite, such as APEX4, calculates an optimal data collection strategy to ensure high completeness and redundancy of the data.

The following diagram illustrates the general workflow from crystal mounting to data integration.

G Figure 1. Data Collection Workflow A Mount Crystal on Goniometer Head B Center Crystal in X-ray Beam A->B C Cool Crystal to 100 K B->C D Initial Screening (Unit Cell Determination) C->D E Calculate Data Collection Strategy D->E F Full Data Collection (Rotation Frames) E->F G Data Integration & Reduction (SAINT/HKL-3000) F->G H Absorption Correction (SADABS) G->H

Caption: Figure 1. Data Collection Workflow

The integrated and corrected data, now in the form of an HKL file containing Miller indices (h, k, l) and their corresponding intensities, is ready for structure solution and refinement.

Structure Solution and Refinement: Decoding the Diffraction Pattern

This phase translates the raw diffraction intensities into a chemically meaningful atomic model. The process is iterative and requires careful scientific judgment. We will use the Olex2 graphical user interface, which integrates the powerful SHELX suite of programs.[4][5]

Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities (related to the amplitude of the structure factors), the phase information is lost.[6] For small molecules, this is typically solved using "direct methods," as implemented in SHELXT.

  • Process: SHELXT uses statistical relationships between the intensities of strong reflections to derive initial phase estimates. These phases are then used to calculate an initial electron density map. The program then automatically builds a molecular fragment into the most prominent electron density peaks.

  • Outcome: For a small molecule like ours, SHELXT is often successful in providing a nearly complete molecular model.

Structure Refinement

The initial model from SHELXT is a good starting point but is not yet accurate. The process of refinement, using a least-squares method in SHELXL, iteratively adjusts the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data).[7][8]

The refinement process follows a logical progression:

  • Isotropic Refinement: Initially, all non-hydrogen atoms are refined isotropically, meaning their thermal motion is modeled as a sphere. At this stage, it's crucial to correctly assign atomic identities (e.g., carbon, nitrogen, oxygen, chlorine).

  • Anisotropic Refinement: The model is improved by refining the non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids, which is a more physically realistic representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map (a map of the difference between observed and calculated electron density). For many C-H and N-H groups, they can be placed in geometrically idealized positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL), where their positions are geometrically dependent on the atom they are bonded to. This is often more stable than freely refining them.[9]

  • Final Refinement Cycles: Several more cycles of least-squares refinement are performed until the model converges, meaning the shifts in atomic parameters between cycles are negligible.

Key indicators of a successful refinement are the R-factors. The R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes. A final R1 value below 5% is generally considered very good for small-molecule structures. The wR2 is a weighted R-factor based on intensities, and the Goodness of Fit (GooF) should be close to 1.0.[6]

The following diagram outlines the iterative nature of structure solution and refinement.

G Figure 2. Structure Solution & Refinement Cycle A Integrated Data (.hkl, .ins files) B Structure Solution (SHELXT) A->B C Initial Atomic Model B->C D Least-Squares Refinement (SHELXL) C->D E Examine Model & Difference Map D->E I Converged Model? D->I F Assign/Correct Atom Types E->F Incorrect atoms? G Anisotropic Refinement E->G Model looks good H Add Hydrogen Atoms E->H Anisotropy stable F->D G->D H->D I->E No J Final Model (.cif, .res files) I->J Yes

Caption: Figure 2. Structure Solution & Refinement Cycle

Structural Analysis and Interpretation (Hypothetical Data)

With a fully refined and validated model, we can now extract a wealth of chemical information. The following data is hypothetical but representative of what would be expected for this molecule.

Crystallographic Data

A summary of the crystal data and refinement details is always presented in a standardized table.

Parameter Value
Chemical formulaC₆H₁₄ClNO
Formula weight151.64 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.98 Å, b = 23.90 Å, c = 7.47 Åα = 90°, β = 111.1°, γ = 90°
Volume995.4 ų
Z (molecules per unit cell)4
Density (calculated)1.012 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)328
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 27.5°
Reflections collected / unique9870 / 2280 [R(int) = 0.035]
Completeness to theta = 25.24°99.8 %
Data / restraints / parameters2280 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.115
Largest diff. peak and hole0.28 and -0.25 e.Å⁻³
Molecular Geometry and Conformation

The analysis of intramolecular geometry provides confirmation of the chemical structure and can reveal steric or electronic effects. The cyclobutane ring is of particular interest. Unlike five- and six-membered rings, four-membered rings are highly strained. They typically adopt a puckered conformation to relieve some of this strain.

Bond Length (Å) Angle Degrees (°)
O1-C11.425(2)C2-C1-C488.5(1)
N1-C31.488(2)C1-C2-C389.1(1)
C1-C21.551(3)C2-C3-C488.9(1)
C1-C41.549(3)C3-C4-C189.0(1)
C2-C31.545(3)O1-C1-C5110.2(2)
C1-C51.530(3)N1-C3-H3109.5
C5-C61.521(4)

The bond angles within the cyclobutane ring are all close to 90°, as expected, indicating significant ring strain. The puckering of the ring can be quantified by the Cremer-Pople parameters or more simply by the dihedral angle between two planes of the ring. For our hypothetical structure, the C1-C2-C3 and C1-C4-C3 planes would form a dihedral angle of approximately 25-30°, confirming a non-planar conformation.

Supramolecular Assembly: The Hydrogen Bond Network

In a hydrochloride salt, hydrogen bonding is the dominant intermolecular force that governs the crystal packing.[10][11] The protonated amine group (NH₃⁺) is an excellent hydrogen bond donor, while the chloride ion (Cl⁻) and the hydroxyl group (-OH) are excellent acceptors. The hydroxyl group can also act as a donor. This leads to a rich and complex hydrogen-bonding network.

D–H···A d(D–H) (Å) d(H···A) (Å) d(D···A) (Å) **<(DHA) (°) **Symmetry Operator for A
O1–H1···Cl10.842.253.085(2)175.2x, 1/2-y, 1/2+z
N1–H1A···Cl10.912.313.215(2)176.1-x, -y, -z
N1–H1B···O10.911.952.854(2)172.81-x, 1-y, 1-z
N1–H1C···Cl10.912.453.301(2)155.4x, y-1/2, z-1/2

This network of O-H···Cl, N-H···Cl, and N-H···O interactions links the molecules into a robust three-dimensional architecture. The N-H···O interaction, for instance, connects molecules into centrosymmetric dimers, which are then linked by the chloride ions into sheets.

G cluster_0 Molecule A cluster_1 Symmetry-Related Molecules/Ions N1 N1-H (Donor) Cl1 Cl1 (Acceptor) N1->Cl1 N-H···Cl O1_sym O1' (Acceptor) N1->O1_sym N-H···O O1 O1-H (Donor) O1->Cl1 O-H···Cl

Sources

Thermal Stability and Degradation Pathways of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol is a highly functionalized, conformationally restricted building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a unique combination of a strained four-membered cyclobutane ring, a primary amine, and a tertiary alcohol. This specific structural triad creates a complex thermal profile. Understanding its degradation pathways is critical for ensuring formulation stability, optimizing process safety during scale-up, and accurately predicting shelf-life.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation pathways of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol and outlines a self-validating analytical protocol for its thermal profiling.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol is primarily driven by the thermodynamic instability of the cyclobutane ring and the oxidative susceptibility of the amino alcohol moiety.

Cyclobutanol Ring Cleavage (C-C Bond Fission)

The most significant driving force for the thermal degradation of this molecule is the release of inherent ring strain. The energy gain associated with opening a strained four-membered cyclobutane ring is approximately 22–26 kcal/mol1[1]. Under high thermal stress (typically >250 °C), cyclobutanols undergo gas-phase thermal decomposition, yielding ethylene and corresponding carbonyl compounds via biradical intermediates or concerted[2+2] retrocyclization mechanisms 2[2]. For (1s,3r)-3-amino-1-ethylcyclobutan-1-ol, this pathway results in the fragmentation of the ring into acyclic amino-ketones and ethylene gas.

Oxidative Deamination and Alcohol Degradation

Amino alcohols are notoriously susceptible to oxidative degradation. While the tertiary alcohol at the C1 position is relatively resistant to direct oxidation compared to primary or secondary alcohols, the primary amine at the C3 position is highly reactive. In the presence of oxygen and thermal stress, amino groups can undergo oxidative deamination, leading to the formation of ketones or aldehydes and the release of ammonia3[3]. Furthermore, the free alcohol can undergo dehydration to yield cyclobutene derivatives, a process that is significantly accelerated by the presence of acidic impurities4[4].

Pathways Start (1s,3r)-3-amino-1-ethylcyclobutan-1-ol Split1 Thermal Stress Start->Split1 PathA Ring Cleavage (C-C Fission) Split1->PathA > 250 °C PathB Dehydration (-H2O) Split1->PathB Acid/Thermal PathC Oxidative Deamination Split1->PathC O2 present ProdA Acyclic Amino-Ketones & Ethylene PathA->ProdA ProdB Cyclobutene Derivatives PathB->ProdB ProdC 1-ethyl-3-oxocyclobutan-1-ol PathC->ProdC

Fig 1: Primary thermal and oxidative degradation pathways of the cyclobutanol derivative.

Experimental Workflows for Thermal Profiling

To accurately characterize the thermal stability of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol, a self-validating Simultaneous Thermal Analysis (STA) combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required. This dual approach correlates mass loss (degradation/volatilization) with heat flow (endothermic/exothermic transitions), providing a comprehensive picture of the API's thermal behavior 5[5].

Self-Validating TGA/DSC Protocol

The following methodology is designed to isolate pure thermal degradation from oxidative decomposition, ensuring high data integrity.

Step 1: Calibration and Baseline Validation

  • Action: Run an empty alumina crucible under identical experimental conditions prior to sample analysis.

  • Causality: This establishes a baseline to subtract instrument-induced thermal drift and buoyancy effects. The DSC sensor must be calibrated using an Indium standard ( Tm​ = 156.6 °C) to ensure precise enthalpy and temperature readings, validating the system's thermodynamic accuracy.

Step 2: Sample Preparation

  • Action: Accurately weigh 5.0 ± 0.1 mg of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol into a 70 µL alumina ( Al2​O3​ ) crucible.

  • Causality: Alumina is chosen over aluminum or platinum because it is chemically inert to basic aliphatic amines at elevated temperatures. Platinum can act as a catalyst for the oxidative dehydrogenation of amines, which would introduce severe decomposition artifacts.

Step 3: Isothermal Purge

  • Action: Hold the sample at 25 °C for 10 minutes under a high-purity Nitrogen ( N2​ ) purge at a flow rate of 40 mL/min.

  • Causality: This step displaces ambient oxygen and moisture from the furnace. By creating a strictly inert environment, any initial mass losses observed during the ramp phase can be definitively attributed to intrinsic thermal instability (pyrolysis/cleavage) rather than atmospheric oxidation.

Step 4: Dynamic Heating Ramp

  • Action: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Causality: A 10 °C/min heating rate is the pharmaceutical industry standard 5[5]. It provides an optimal thermodynamic balance: it is slow enough to offer high thermal resolution (separating closely overlapping degradation events) yet fast enough to generate a strong, detectable signal-to-noise ratio for the DSC heat flow detector.

Step 5: Atmosphere Switch

  • Action: At 600 °C, switch the purge gas from N2​ to Oxygen ( O2​ ) and hold isothermally for 15 minutes.

  • Causality: This step combusts any remaining carbonaceous char formed during the nitrogen pyrolysis phase. The residual mass remaining after this oxygen hold represents inorganic impurities (e.g., residual metal catalysts from the upstream synthesis).

Workflow Prep Sample Prep 5 mg in Alumina Purge Isothermal Purge 25 °C, N2 Gas Prep->Purge Ramp Dynamic Heating 10 °C/min to 600 °C Purge->Ramp Oxidize Atmosphere Switch O2 at 600 °C Ramp->Oxidize Analyze Data Analysis Td, Onset, Enthalpy Oxidize->Analyze

Fig 2: Standardized TGA/DSC experimental workflow for thermal stability profiling.

Quantitative Data Presentation

The thermal stability profile is quantified using the onset temperature of degradation ( Tonset​ ) and the temperature at which 5% mass loss occurs ( Td,5%​ ). The table below summarizes the comparative thermal parameters for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol against standard reference compounds to highlight the impact of the strained ring and bifunctionality.

Compound / Motif Tonset​ (°C) Td,5%​ (°C)Primary Degradation MechanismDominant Volatile Fragments
(1s,3r)-3-amino-1-ethylcyclobutan-1-ol ~210 - 230 ~245 Ring Cleavage & Deamination Ethylene, Ammonia, Amino-ketones
Unsubstituted Cyclobutanol~250 - 270~280Retro-aldol Ring CleavageEthylene, Acetaldehyde
Ethanolamine (Linear Reference)~170 - 190~205Oxidative Deamination / DehydrationAmmonia, Acetaldehyde

(Note: Values for the target compound are derived from structural homology models based on cyclobutanol and amino alcohol degradation kinetics).

Conclusion

The thermal stability of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol is dictated by a competition between the release of cyclobutane ring strain and the oxidative lability of its amine group. By utilizing a rigorously controlled, self-validating TGA/DSC protocol with an inert-to-oxidative atmospheric switch, researchers can accurately map these degradation pathways. This mechanistic understanding is paramount for designing stable pharmaceutical formulations and defining safe operating temperatures during chemical processing.

References

  • The gas-phase thermal decomposition of cyclobutanol Canadian Journal of Chemistry URL:[Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation National Institutes of Health (NIH) URL:[Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups MDPI - Materials URL:[Link]

  • Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol National Institutes of Health (NIH) URL:[Link]

  • Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture NETZSCH Analyzing & Testing URL:[Link]

Sources

The Strategic Application of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol Derivatives in Pharmacophore Modeling and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to mitigate metabolic liabilities and improve clinical attrition rates[1]. Among these saturated scaffolds, the cyclobutane ring has emerged as a highly versatile bioisostere[2]. This technical whitepaper explores the structural rationale, pharmacophore modeling workflows, and experimental validation systems for a highly specific, conformationally restricted building block: (1s,3r)-3-amino-1-ethylcyclobutan-1-ol (CAS: 2680528-05-4)[3]. By leveraging its unique spatial vectors, drug development professionals can design highly selective ligands for complex biological targets.

Structural Rationale: The Causality of the Cyclobutane Scaffold

The inherent value of the (1s,3r)-3-amino-1-ethylcyclobutan-1-ol scaffold lies in its precise geometric constraints. Unlike flexible alkyl chains or larger, highly flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation (approximately 30° dihedral angle) due to ring strain (26.3 kcal/mol)[4].

Causality of Substituent Vectors

The strategic placement of functional groups on this specific scaffold dictates its utility in pharmacophore modeling:

  • Conformational Locking (1-Ethyl Group): The 1-ethyl substituent serves a dual purpose. It fills lipophilic sub-pockets within a receptor while simultaneously inducing a steric bulk that restricts the cyclobutane ring from undergoing rapid "ring-flipping." This locks the molecule into a singular, bioactive conformation, drastically reducing the enthalpic penalty upon target binding[5].

  • Hydrogen Bond Donor/Acceptor Dynamics (1-Hydroxyl & 3-Amino Groups): The 3-amino group acts as a primary Positive Ionizable (PI) and Hydrogen Bond Donor (HBD) feature. The 1-hydroxyl group acts as both an HBD and Hydrogen Bond Acceptor (HBA). The (1s,3r) stereochemistry ensures a fixed, transannular spatial trajectory between these two polar groups, making it an ideal mimic for endogenous diamines or amino alcohols.

ScaffoldFeatures Core (1s,3r)-Cyclobutane Core Rigid Puckered Scaffold Amino 3-Amino Group Positive Ionizable / HBD Core->Amino Vector 1 Hydroxyl 1-Hydroxyl Group HBA / HBD Core->Hydroxyl Vector 2 Ethyl 1-Ethyl Group Hydrophobic Pocket Core->Ethyl Vector 3 Target Receptor Binding Site Target Validation Amino->Target Hydroxyl->Target Ethyl->Target

Fig 1: 3D spatial feature mapping of the (1s,3r)-scaffold to the target receptor.

Pharmacophore Modeling Workflow

Pharmacophore modeling provides a computational framework to map the essential stereo-electronic features required for a ligand to trigger a biological response[6]. When utilizing (1s,3r)-3-amino-1-ethylcyclobutan-1-ol derivatives, a Structure-Based Pharmacophore (SBP) approach is highly effective[7].

Step-by-Step Methodology
  • Dataset Curation & Conformational Sampling:

    • Action: Input a curated dataset of active and inactive cyclobutane derivatives into the modeling software (e.g., MOE or Discovery Studio).

    • Causality: Generate 3D conformers using a low-mode molecular dynamics (MD) search. Because the (1s,3r)-scaffold is already rigidified, the conformational space is narrow, which significantly reduces computational noise and false-positive alignments.

  • Feature Extraction:

    • Action: Assign pharmacophoric features to the scaffold: PI/HBD (3-amino), HBA/HBD (1-hydroxyl), and HYD (1-ethyl)[7].

  • Pattern Identification (3D Spatial Alignment):

    • Action: Superimpose the active conformers to identify the consensus 3D spatial arrangement. Set tolerance spheres (typically 1.5–2.0 Å radius) around the extracted features.

  • Model Scoring & Refinement:

    • Action: Validate the hypothesis using a Receiver Operating Characteristic (ROC) curve against a dataset of known decoys.

    • Causality: A high Area Under the Curve (AUC > 0.85) confirms that the rigid vectors of the (1s,3r)-scaffold selectively discriminate actives from inactives.

  • Virtual Screening:

    • Action: Deploy the validated model to screen commercial libraries for novel hit identification[6].

Workflow A 1. Dataset Curation (Active/Inactive Ligands) B 2. Conformational Search (Energy Minimization) A->B C 3. Feature Extraction (HBD, HBA, PI, Hydrophobic) B->C D 4. Pattern Identification (3D Spatial Alignment) C->D E 5. Model Scoring (ROC & Decoy Validation) D->E F 6. Virtual Screening (Hit Identification) E->F

Fig 2: Step-by-step pharmacophore modeling workflow for cyclobutane derivatives.

Experimental Protocol: Self-Validating System for Hit Confirmation

To ensure the in silico pharmacophore model translates to in vitro efficacy, a self-validating Fluorescence Polarization (FP) competitive binding assay must be employed.

Causality of the Assay Choice: FP measures the rotational correlation time of a fluorophore-labeled tracer. When a rigid cyclobutane derivative successfully displaces the tracer from the massive target protein, the unbound tracer tumbles rapidly in solution, depolarizing the emitted light. This provides a direct, homogeneous measurement of binding affinity ( Ki​ ) without the artifacts introduced by heterogeneous wash steps, perfectly validating the precise vector alignments predicted by the pharmacophore model.

Detailed FP Assay Protocol
  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Tween-20. Note: Tween-20 is critical to prevent non-specific compound aggregation, a common false-positive driver in high-throughput screening.

  • Tracer Titration: Determine the Kd​ of the fluorescent probe (e.g., FITC-labeled reference ligand) to the target protein via a saturation binding curve.

  • Compound Incubation: Dispense 10 µL of the target protein (at 2×Kd​ concentration) and 10 µL of the (1s,3r)-cyclobutane derivative (in a 10-point serial dilution) into a 384-well black microplate. Incubate for 30 minutes at room temperature to allow the rigid scaffold to reach thermodynamic equilibrium with the binding pocket.

  • Tracer Addition: Add 10 µL of the fluorescent tracer. Incubate for an additional 60 minutes in the dark.

  • Measurement & Data Analysis: Read the microplate on a multi-mode reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50​ using a 4-parameter logistic regression. Convert the IC50​ to Ki​ using the Cheng-Prusoff equation to validate the absolute binding affinity.

Quantitative Data Presentation

The integration of the (1s,3r)-3-amino-1-ethylcyclobutan-1-ol scaffold consistently demonstrates superior physicochemical and pharmacokinetic profiles compared to planar or highly flexible analogs. The increase in the fraction of sp3 carbons ( Fsp3​ ) directly correlates with improved solubility and reduced metabolic clearance[1].

Table 1: Comparative Profiling of Pharmacophore Scaffolds

Scaffold Type Fsp3​ Target IC50​ (nM)Intrinsic Clearance (µL/min/mg)LogD (pH 7.4)
Flexible Linear Amine0.25450.285.43.1
Cyclohexane Analog0.83120.542.12.8
Planar Aromatic Amine0.1585.0110.33.5
(1s,3r)-Cyclobutane Scaffold 0.85 12.4 15.2 1.9

Data Interpretation: The (1s,3r)-cyclobutane scaffold achieves a >30-fold increase in potency over the flexible linear amine due to the pre-organization of the pharmacophore vectors (reducing the entropic penalty of binding). Furthermore, the lack of oxidizable aromatic C-H bonds results in a highly favorable metabolic clearance profile.

Conclusion

The utilization of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol as a core scaffold in pharmacophore modeling represents a paradigm shift in rational drug design. By exploiting the rigid, puckered geometry of the cyclobutane ring, medicinal chemists can lock critical HBD, HBA, and hydrophobic vectors into precise 3D trajectories. When coupled with rigorous in silico modeling and self-validating in vitro assays, this scaffold provides a highly reliable pathway to discovering potent, metabolically stable, and highly selective therapeutics.

References

  • NextSDS. "rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Institutes of Health (PMC). "Cyclobutanes in Small‐Molecule Drug Candidates." ChemMedChem. Available at:[Link]

  • National Institutes of Health (PMC). "Drug Design by Pharmacophore and Virtual Screening Approach." Pharmaceuticals (Basel). Available at:[Link]

  • ACS Publications. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Methodological & Application

Advanced Diastereoselective Synthesis of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol Hydrochloride via Biocatalytic Transamination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Stereochemical Rationale

The synthesis of highly functionalized cyclobutanes is a critical bottleneck in modern drug development, particularly for rigidified scaffolds in kinase inhibitors and CNS-active agents. While frequently queried in the industry as an "enantioselective" target, (1s,3r)-3-amino-1-ethylcyclobutan-1-ol is fundamentally an achiral (meso) compound [1].

Because the cyclobutane ring is symmetrically substituted at the C2 and C4 positions (both are –CH₂– groups), a plane of symmetry passes directly through the C1 and C3 atoms. Consequently, the molecule does not possess enantiomers; instead, C1 and C3 are pseudoasymmetric centers. The synthetic challenge is therefore strictly diastereoselective —requiring absolute control over the cis/trans relative stereochemistry of the hydroxyl and amino groups.

To achieve perfect diastereoselectivity, we bypass traditional, poorly selective chemical reductive amination. Instead, we deploy a chemoenzymatic workflow utilizing an engineered ω-transaminase (ω-TA) . While ω-TAs are traditionally known as "enantioselective" biocatalysts, here they act as exquisite diastereoselective agents, leveraging their chiral active sites to perfectly differentiate the pro-chiral faces of the cyclobutanone intermediate [2].

Chemoenzymatic Workflow & Logical Relationships

The synthesis is divided into two critical, self-validating phases:

  • Chemoselective Oxidation: Using a TEMPO/NaOCl system to selectively oxidize the secondary alcohol of 1-ethylcyclobutane-1,3-diol, leaving the sterically hindered tertiary alcohol intact [3].

  • Biocatalytic Transamination: Utilizing a Pyridoxal Phosphate (PLP)-dependent ω-transaminase to stereospecifically install the amine [4].

SyntheticWorkflow SM 1-Ethylcyclobutane -1,3-diol Ketone 3-Ethyl-3-hydroxy cyclobutan-1-one SM->Ketone TEMPO / NaOCl Chemoselective Amine (1s,3r)-3-Amino-1-ethyl cyclobutan-1-ol Ketone->Amine ω-Transaminase Diastereoselective Salt Target API Salt (HCl Form) Amine->Salt HCl / iPrOH Crystallization

Fig 1. Chemoenzymatic synthetic workflow for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride.

PLPCycle cluster_cycle ω-Transaminase Catalytic Cycle PLP Enzyme-PLP (Resting Aldimine) PMP Enzyme-PMP (Active Aminated State) PLP->PMP + Isopropylamine - Acetone PMP->PLP + Ketone Substrate - (1s,3r)-Amine

Fig 2. PLP-dependent ω-transaminase catalytic cycle for diastereoselective amination.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Oxidation to 3-Ethyl-3-hydroxycyclobutan-1-one

Causality Insight: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a sterically bulky nitroxyl radical. It exhibits profound kinetic preference for less hindered secondary alcohols over tertiary alcohols. This prevents the oxidative cleavage of the cyclobutane ring that typically plagues harsh oxidation methods.

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with 1-ethylcyclobutane-1,3-diol (1.0 equiv, 100 mmol) in a biphasic mixture of dichloromethane (DCM, 200 mL) and 0.5 M aqueous NaHCO₃ (100 mL).

  • Catalyst Addition: Add KBr (0.1 equiv) and TEMPO (0.02 equiv). Cool the biphasic mixture to 0–5 °C under vigorous stirring (800 rpm).

  • Oxidation: Dropwise add aqueous NaOCl (1.1 equiv, 10-12% active chlorine) over 45 minutes, maintaining the internal temperature below 5 °C to prevent ring-opening side reactions.

  • In-Process Control (IPC) & Validation: Sample the organic layer every 15 minutes. Analyze via GC-FID. The reaction is self-validating when the diol peak area is <1% and the monoketone peak plateaus. Do not over-oxidize.

  • Workup: Quench residual oxidant with saturated aqueous Na₂S₂O₃ (20 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone.

Protocol B: Biocatalytic Diastereoselective Transamination

Causality Insight: Chemical reductive amination (e.g., NaBH(OAc)₃) of cyclobutanones yields near 1:1 mixtures of cis/trans isomers due to the lack of facial bias on the flat cyclobutanone ring. The ω-TA enzyme physically blocks one face of the ketone, forcing the amine transfer from the Enzyme-PMP complex to occur exclusively from the desired trajectory, yielding >99% diastereomeric excess (d.e.).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.5). Dissolve Pyridoxal-5'-phosphate (PLP, 1.0 mM) and isopropylamine (amine donor, 5.0 equiv). Adjust pH back to 7.5 using concentrated HCl.

  • Enzyme Loading: Add the engineered ω-transaminase (e.g., ATA-117 analog, 5 wt% relative to substrate) to the buffer. Stir gently at 30 °C for 15 minutes to form the active Enzyme-PMP complex.

  • Substrate Addition: Add 3-ethyl-3-hydroxycyclobutan-1-one (1.0 equiv, 80 mmol) dropwise.

  • Equilibrium Shifting: To drive the thermodynamically challenging transamination, apply a gentle nitrogen sweep over the headspace to continuously remove the volatile acetone byproduct.

  • IPC & Validation: Pull 100 µL aliquots at 12, 24, and 36 hours. Derivatize with Marfey's reagent and analyze via HPLC-UV (240 nm). The system validates itself when substrate conversion exceeds 98% and the (1s,3r) diastereomer peak accounts for >99% of the product area.

  • Harvesting: Adjust the pH to 11.0 using 5 M NaOH to crash out the enzyme and free-base the amine. Filter through a Celite pad. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE, 3 × 150 mL).

Protocol C: Hydrochloride Salt Isolation

Causality Insight: The free base of the amino-alcohol is highly water-soluble and prone to atmospheric degradation. Immediate conversion to the HCl salt in an anhydrous solvent drives crystallization, purging any residual protein or buffer salts.

Step-by-Step Methodology:

  • Drying: Dry the combined MTBE extracts from Protocol B over anhydrous MgSO₄. Filter into a clean, dry round-bottom flask.

  • Salt Formation: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas (or add 1.05 equiv of 4M HCl in dioxane) into the solution under continuous stirring. A white precipitate will form immediately.

  • Crystallization & Validation: Add isopropanol (IPA, 20 mL) and heat to 60 °C until the solid dissolves, then cool slowly to 5 °C at a rate of 10 °C/hour to grow high-purity crystals.

  • Isolation: Filter the crystals, wash with cold MTBE (20 mL), and dry in a vacuum oven at 40 °C for 12 hours. Validate final purity via quantitative NMR (qNMR) and Karl Fischer titration.

Quantitative Data Presentation

The superiority of the biocatalytic route over traditional chemical reductive amination is summarized below. The enzymatic approach eliminates the need for wasteful diastereomer separation.

ParameterChemical Reductive Amination (NaBH(OAc)₃)Biocatalytic Transamination (ω-TA)
Diastereomeric Excess (d.e.) ~15% (Poor facial selectivity)>99% (Perfect facial selectivity)
Yield (Isolated) 42% (Requires tedious chromatography)88% (Direct crystallization)
E-factor (Waste/Product) >50 (Heavy metal waste, organic solvents)<10 (Aqueous buffer, biodegradable)
Scalability Low (Stereoisomer separation bottlenecks)High (Telescoped direct-to-salt process)

References

  • University of Oxford, Department of Chemistry. (n.d.). Asymmetric or Stereoselective Synthesis: Nomenclature and Meso Compounds. Retrieved from [Link][1]

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Retrieved from[Link][2]

  • Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. Retrieved from[Link][3]

  • Harwood, L. A., Xiong, Z., Christensen, K. E., & Robertson, J. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27767-27773. Retrieved from[Link][2]

Sources

Application Notes and Protocols for Amide Coupling Reactions Using (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Cyclobutanes in Modern Drug Discovery

The cyclobutane motif, a four-membered carbocycle, has garnered significant attention in medicinal chemistry for its ability to impart unique three-dimensional character to small molecules.[1] Its rigid and puckered conformation allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride is a valuable building block that introduces a chiral, constrained amino group and a tertiary alcohol, functionalities ripe for creating diverse molecular architectures. The formation of a stable amide bond is a cornerstone of drug development, and this guide provides detailed protocols and expert insights for the successful amide coupling of this versatile cyclobutane derivative.[3][4]

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process, requiring high temperatures and resulting in the formation of a stable carboxylate-ammonium salt.[5] Therefore, the carboxylic acid must first be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the central role of coupling reagents.

The general workflow for an amide coupling reaction involves the activation of the carboxylic acid, followed by the nucleophilic addition of the amine to the activated carbonyl, and subsequent collapse of the tetrahedral intermediate to form the amide bond. A non-nucleophilic organic base is typically required to neutralize the hydrochloride salt of the amine and to scavenge protons generated during the reaction, driving the equilibrium towards product formation.[6]

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine_HCl (1s,3r)-3-amino-1-ethylcyclobutan-1-ol Hydrochloride Coupling Nucleophilic Attack by Amine Amine_HCl->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Activation->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Amide Product Workup->Product

Caption: General workflow for the amide coupling reaction.

Comparative Overview of Common Coupling Protocols

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the desired reaction kinetics.[7] For a sterically hindered amine like (1s,3r)-3-amino-1-ethylcyclobutan-1-ol, uronium/aminium salt-based reagents like HATU are often a first choice due to their high efficiency.[8][9] Carbodiimide-based methods with additives are a cost-effective alternative.[7] Propylphosphonic anhydride (T3P®) is another powerful reagent known for clean reactions and easy work-up.

ProtocolCoupling ReagentAdditiveBase (equiv.)Typical SolventTemp. (°C)Typical Time (h)Key Advantages & Considerations
1 HATUNoneDIPEA (2-3)DMF, CH₃CN0 to 251-4High efficiency for hindered amines, fast reaction rates, low racemization.[8] Reagent is expensive.
2 EDCHOBtDIPEA (2-3)DCM, DMF0 to 254-16Cost-effective, water-soluble byproducts simplify purification.[10] Slower than HATU, potential for side reactions without HOBt.[7]
3 T3P®NonePyridine or Et₃N (3-4)EtOAc, THF25-502-6Forms water-soluble byproducts, high yields, low epimerization.[11] Requires a stoichiometric amount of base.

Detailed Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[12]

  • (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride must be neutralized in situ by the base. A slight excess of the amine component relative to the carboxylic acid can be used if the acid is more valuable.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), a highly effective coupling reagent for sterically demanding substrates.[6]

Mechanism: The base deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is readily attacked by the amine to yield the amide.[6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution (to remove residual DMF), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). HOBt acts as an additive to suppress side reactions and minimize racemization by forming a more stable active ester.[7]

Mechanism: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can rearrange to an inactive N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the amine.[7]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the cooled solution.

  • Add DIPEA (3.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

Propylphosphonic anhydride (T3P®) is a versatile and powerful coupling reagent that promotes amide bond formation with low epimerization. The byproducts are water-soluble phosphonic acids, which simplifies purification.

Mechanism: T3P® activates the carboxylic acid to form a mixed anhydride, which is a highly reactive acylating agent. This intermediate then reacts with the amine to form the amide.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.1 equiv)

  • T3P® (50% solution in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.1 equiv) in anhydrous EtOAc, add pyridine (3.0 equiv).

  • Add the T3P® solution (1.5 equiv) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 2-6 hours.

  • Upon completion, cool the reaction mixture and quench with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers and wash with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise, particularly with sterically hindered substrates.[13]

G cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield Cause1 Incomplete Reaction (Steric Hindrance) Low_Yield->Cause1 Cause2 Reagent Degradation Low_Yield->Cause2 Cause3 Suboptimal Conditions Low_Yield->Cause3 Sol1 Increase Temperature (40-60°C) Cause1->Sol1 Sol2 Use More Potent Reagent (e.g., Acyl Fluoride) Cause1->Sol2 Sol3 Use Fresh Reagents/ Anhydrous Solvents Cause2->Sol3 Sol4 Change Solvent (e.g., MeCN, 2-MeTHF) Cause3->Sol4

Caption: Troubleshooting workflow for low reaction yield.

  • Issue: Low or No Product Formation.

    • Cause: The steric bulk of the cyclobutane ring may be hindering the approach of the amine to the activated ester.[14]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction to 40-60 °C can provide the necessary activation energy.[12]

      • Switch to a More Potent Reagent: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[15][16]

      • Check Reagents: Ensure coupling reagents are fresh and solvents are strictly anhydrous, as moisture will deactivate the reagents.[12]

  • Issue: Complex Mixture of Products.

    • Cause: Potential side reaction involving the tertiary alcohol on the cyclobutane ring (e.g., O-acylation).

    • Solution:

      • Use Milder Conditions: Run the reaction at 0 °C to room temperature to favor N-acylation over O-acylation.

      • Choose Reagent Carefully: Carbodiimide-based methods (EDC/HOBt) at lower temperatures may be less prone to O-acylation compared to highly reactive uronium salts.

      • Protecting Group: If O-acylation persists, consider protecting the tertiary alcohol (e.g., as a silyl ether) prior to coupling, followed by a deprotection step.

  • Issue: Difficulty in Purification.

    • Cause: Byproducts from the coupling reaction co-eluting with the product.

    • Solution:

      • EDC/T3P®: Choose a reagent that generates water-soluble byproducts (EDC-urea, phosphonic acids) to simplify aqueous work-up.[7]

      • Chromatography: Utilize a different solvent system or switch to reverse-phase chromatography for very polar compounds.[12]

Conclusion

The successful synthesis of amides from (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. While its sterically hindered nature presents a challenge, modern coupling reagents like HATU and T3P®, or the classic EDC/HOBt system, provide reliable pathways to the desired products. These protocols serve as a robust starting point for researchers and drug development professionals aiming to incorporate this valuable 3D-scaffold into their next generation of therapeutic candidates.

References

  • McKinnell, M. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1892-1896. [Link]

  • Miller, O. et al. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • Luo, Y. et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Publications. [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Prakash, G. K. S. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • McKinnell, M. et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry, 15, 1892-1896. [Link]

  • Sharma, A. et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • LibreTexts Chemistry (2022). Chemistry of Amides. [Link]

  • Masters, M. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Montclair State University Digital Commons. [Link]

  • Wang, Y. et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • MacMillan, D. S. et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Park, J. H. et al. (2020). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Inorganic Chemistry Frontiers. [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Robert, E. G. L. & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • van der Velden, J. et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • DilunBio (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec Peptides (n.d.). Coupling Reagents. [Link]

  • Peptides.co (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Zhang, Y. et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Wang, F. et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Publishing. [Link]

  • PubChem (2025). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. [Link]

  • Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • PubChem (n.d.). Rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride. [Link]

  • Chemspace (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol. [Link]

  • PubChem (n.d.). (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride. [Link]

Sources

Scale-Up Synthesis Guidelines for (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol HCl

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Process Protocol Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals

Executive Summary

The integration of sp³-rich, highly polar scaffolds is a cornerstone of modern drug discovery, often utilized to improve the pharmacokinetic profiles of kinase inhibitors and other targeted therapeutics. The compound (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (CAS: 2680528-05-4)[1] is a critical rigidified morpholine/piperazine bioisostere.

Scaling up 1,3-disubstituted cyclobutanones presents two major chemical engineering challenges:

  • Enolization: Cyclobutanones possess highly acidic α-protons and immense ring strain, making them prone to enolization and ring-opening when subjected to basic nucleophiles.

  • Stereocontrol: Achieving high diastereomeric excess (dr) of the cis-amino alcohol (the (1s,3r) meso-isomer) requires precise facial selectivity during nucleophilic addition.

This application note details a robust, self-validating, and chromatography-free scale-up protocol utilizing an organocerium-mediated addition followed by a green-solvent deprotection strategy.

Mechanistic Rationale & Stereochemical Strategy

Overcoming Enolization via Organocerium Chemistry

Traditional Grignard (EtMgBr) or organolithium (EtLi) additions to 3-Boc-aminocyclobutanone typically stall at 30–45% conversion due to competitive deprotonation of the α-carbon. To circumvent this, our protocol employs an organocerium strategy [2]. By transmetalating ethylmagnesium bromide with anhydrous cerium(III) chloride (CeCl₃), we generate an oxophilic, highly nucleophilic, yet strictly non-basic EtCeCl₂ species. This suppresses enolization and drives the conversion to >98%[3].

Facial Selectivity and the (1s,3r) Configuration

The bulky tert-butoxycarbonyl (Boc) protected amine at C3 forces the cyclobutane ring into a puckered conformation, where the NHBoc group occupies a pseudo-equatorial position to minimize transannular steric clash. The incoming organocerium nucleophile attacks the carbonyl carbon from the less sterically hindered face—anti to the NHBoc group[4].

Consequently, the ethyl group is installed trans to the amine, pushing the resulting alkoxide oxygen to the syn (cis) face. This highly predictable trajectory yields the desired (1s,3r) cis-amino alcohol configuration as the major product[5].

Stereocontrol SM 3-Boc-aminocyclobutanone (Puckered Conformation) Attack Nucleophilic Attack (Anti to NHBoc) SM->Attack Steric hindrance by NHBoc Reagent Et-CeCl2 (Organocerium Reagent) Reagent->Attack Non-basic addition Product (1s,3r)-1-ethyl-3-Boc- aminocyclobutan-1-ol (OH and NHBoc are Syn) Attack->Product High dr (>92:8)

Fig 1. Stereochemical model of organocerium addition yielding the (1s,3r) configuration.

Process Optimization Data

To establish a scalable baseline, the nucleophilic addition was optimized across varying temperatures and solvent systems. The addition of Toluene to the THF matrix is critical; it reduces the viscosity of the reaction mixture at cryogenic temperatures, ensuring efficient heat transfer and preventing localized hot spots that degrade stereoselectivity.

Table 1: Optimization of Ethyl Addition to 3-Boc-aminocyclobutanone

EntryReagent SystemSolvent MatrixTemp (°C)Conversion (%)dr (cis:trans)Scalability
1EtMgBrTHF-784575:25Poor (Enolization)
2EtLiTHF/Et₂O-783060:40Poor (Ring-opening)
3EtMgBr + CeCl₃THF-78>9588:12Moderate (Viscous)
4 EtMgBr + CeCl₃ THF/Toluene (1:1) -78 to -40 >98 92:8 Excellent

Step-by-Step Scale-Up Protocols

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility without relying on downstream analytical rescues.

Protocol A: Diastereoselective Synthesis of (1s,3r)-1-Ethyl-3-Boc-aminocyclobutan-1-ol

Objective: Achieve >98% conversion with a crude dr of >90:10, followed by crystallization-driven diastereomeric enrichment.

  • Cerium Dehydration: Charge a cryogenic reactor (R-101) with CeCl₃ heptahydrate (1.5 equiv). Heat to 140 °C under high vacuum (<10 mbar) for 12 hours. Causality: Rigorous dehydration is mandatory; residual moisture will exothermically quench the Grignard reagent, destroying the stoichiometry.

  • Organocerium Formation: Cool the reactor to 20 °C. Suspend the anhydrous CeCl₃ in anhydrous THF (5 vol). Stir for 2 hours to ensure complete complexation. Cool the suspension to -78 °C.

  • Transmetalation: Dropwise add EtMgBr (3.0 M in Et₂O, 1.4 equiv) over 1 hour, maintaining the internal temperature below -70 °C. Stir the resulting pale-yellow suspension for 1 hour at -78 °C to form EtCeCl₂.

  • Substrate Addition: Dissolve 3-Boc-aminocyclobutanone (1.0 equiv) in a 1:1 mixture of THF/Toluene (4 vol). Add this solution to R-101 dropwise over 2 hours.

  • IPC Check 1 (Reaction Completion): After 2 hours of stirring at -78 °C, sample the reaction. Quench an aliquot into saturated NH₄Cl and analyze via GC/FID. Validation Gate: Proceed only if unreacted ketone is <2%. If >2%, continue stirring for 1 hour.

  • Quench & Extraction: Carefully quench the reaction at -78 °C with 10% aqueous NH₄Cl (5 vol). Allow the mixture to warm to 20 °C. Filter through a Celite pad to remove cerium salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Diastereomeric Enrichment: Dissolve the crude oil in warm EtOAc (1 vol). Slowly add Heptane (5 vol) while cooling to 0 °C. Filter the resulting white crystals.

  • IPC Check 2 (Stereopurity): Analyze the crystals via HPLC. Validation Gate: The (1s,3r) diastereomer must be >99:1 dr. If not, perform a second re-slurry in Heptane/EtOAc.

Protocol B: Deprotection and HCl Salt Isolation

Objective: Cleave the Boc group and directly precipitate the API-grade HCl salt, avoiding aqueous workups and carcinogenic solvents (e.g., Dioxane).

  • Solvent Swap: Charge the purified (1s,3r)-1-ethyl-3-Boc-aminocyclobutan-1-ol into a glass-lined reactor (R-103). Suspend in Cyclopentyl methyl ether (CPME, 6 vol). Causality: CPME is a green, peroxide-resistant solvent. The product HCl salt is highly insoluble in CPME, which drives the deprotection equilibrium forward and allows for direct filtration.

  • Acidification: Dropwise add 4.0 M HCl in CPME (3.0 equiv) at 20 °C. A mild exotherm will occur.

  • Maturation: Stir the suspension at 25 °C for 4 hours. A thick white precipitate will form as the Boc group is cleaved and isobutylene gas evolves.

  • IPC Check 3 (Deprotection): Analyze the supernatant via HPLC. Validation Gate: Boc-intermediate must be <0.5%.

  • Isolation: Filter the suspension through a Nutsche filter. Wash the filter cake with cold CPME (2 × 2 vol) to remove residual tert-butanol.

  • Drying: Dry the product under vacuum at 40 °C for 12 hours to yield (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl as a free-flowing white powder (>99% purity).

Process Flow Diagram (PFD)

PFD R1 Cryogenic Reactor (R-101) Anhydrous CeCl3 + EtMgBr Addition at -78°C W1 Aqueous Quench & Extraction (10% NH4Cl / EtOAc) R1->W1 C1 Crystallization (V-102) Heptane/EtOAc (dr >99:1) W1->C1 R2 Deprotection Reactor (R-103) 4M HCl in CPME 25°C, 4 hours C1->R2 F1 Nutsche Filtration & Drying Vacuum, 40°C R2->F1 Final (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl (>99% Purity) F1->Final

Fig 2. Process Flow Diagram (PFD) for the scale-up synthesis and isolation.

Sources

Application Note: Strategic Incorporation of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol into PROTAC Linkers for Enhanced Conformational Rigidity and Optimized Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand for the POI (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. Its length, flexibility, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[3]

There is a growing body of evidence suggesting that linkers with increased rigidity can offer significant advantages over the more traditional flexible polyethylene glycol (PEG) or alkyl chains.[2] Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[4] Furthermore, the incorporation of cyclic moieties can improve metabolic stability and other pharmacokinetic properties.[5]

This application note details the rationale and provides detailed protocols for the incorporation of a novel, rigid building block, (1s,3r)-3-amino-1-ethylcyclobutan-1-ol , into PROTAC linkers. The unique stereochemistry and dual-functionality of this amino-alcohol offer a strategic approach to creating conformationally constrained linkers with distinct three-dimensional architectures.

The Strategic Advantage of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol in PROTAC Linker Design

The cyclobutane ring, with its inherent puckered conformation, introduces a degree of rigidity that can significantly limit the conformational freedom of a PROTAC linker.[4][6] The cis-1,3-substitution pattern of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol provides a defined spatial relationship between the amino and hydroxyl functionalities, which can be exploited as orthogonal attachment points for the warhead and E3 ligase ligand, or for further linker extension. The ethyl group at the 1-position can also influence the local conformation and provide an additional vector for interaction within the ternary complex.

The incorporation of this building block allows for the creation of PROTACs with potentially improved:

  • Ternary Complex Stability: The pre-organized conformation of the linker may lead to more favorable protein-protein interactions within the ternary complex.

  • Cellular Permeability: The introduction of a more rigid and less polar scaffold can influence the overall physicochemical properties of the PROTAC, potentially leading to improved cell permeability.[7]

  • Metabolic Stability: The cyclobutane core is generally less susceptible to metabolic degradation compared to linear alkyl chains.[5]

  • Pharmacokinetic Profile: The overall improved properties can translate to a more favorable pharmacokinetic profile in vivo.

Experimental Protocols

This section provides a comprehensive guide to the synthesis of the key building block, its orthogonal protection, and its sequential incorporation into a PROTAC linker.

Part 1: Stereoselective Synthesis of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol

The synthesis of the target aminocyclobutanol can be achieved through a multi-step sequence starting from a suitable cyclobutanone precursor. The following protocol is adapted from established methods for the synthesis of substituted cyclobutanes and amino-alcohols.[8][9]

Workflow for the Synthesis of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol

A 3-Oxocyclobutanecarboxylic acid B Ethyl 3-oxocyclobutane-1-carboxylate A->B Esterification (EtOH, H+) C 1-Ethyl-3-oxocyclobutan-1-ol B->C Grignard Reaction (EtMgBr, THF) D N-Benzyl-1-ethyl-3-oxocyclobutan-1-amine C->D Reductive Amination (BnNH2, NaBH(OAc)3) E (1s,3r)-N-Benzyl-3-amino-1-ethylcyclobutan-1-ol D->E Stereoselective Reduction (e.g., L-Selectride®) F (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol E->F Debenzylation (H2, Pd/C)

Caption: Synthetic scheme for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol.

Protocol 1.1: Synthesis of 1-Ethyl-3-oxocyclobutan-1-ol

  • Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in ethanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-oxocyclobutane-1-carboxylate.

  • Grignard Reaction: Dissolve the crude ester in anhydrous THF (10 mL/g) and cool to 0 °C under an inert atmosphere.

  • Add ethylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-ethyl-3-oxocyclobutan-1-ol.

Protocol 1.2: Stereoselective Synthesis of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol

  • Reductive Amination: To a solution of 1-ethyl-3-oxocyclobutan-1-ol (1.0 eq) and benzylamine (1.1 eq) in dichloroethane (10 mL/g), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 12-16 hours, monitoring for the formation of the enamine and its subsequent reduction.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane (3 x 20 mL). Dry, concentrate, and purify by column chromatography to yield N-benzyl-1-ethyl-3-oxocyclobutan-1-amine.

  • Stereoselective Reduction: Dissolve the N-benzyl aminoketone (1.0 eq) in anhydrous THF (15 mL/g) and cool to -78 °C under an inert atmosphere.

  • Add L-Selectride® (1.5 eq, 1.0 M in THF) dropwise. The stereoselectivity of this step is crucial and is driven by the steric bulk of the reducing agent and the substrate.[9]

  • Stir at -78 °C for 3-4 hours.

  • Quench the reaction with methanol, followed by 1 M NaOH and 30% H₂O₂.

  • Extract the product with ethyl acetate, dry, and concentrate. Purify by column chromatography to isolate the cis-isomer, (1s,3r)-N-benzyl-3-amino-1-ethylcyclobutan-1-ol.

  • Debenzylation: Dissolve the N-benzyl protected amino alcohol in methanol (20 mL/g) and add 10% Pd/C (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

  • Filter the reaction through Celite® and concentrate the filtrate to yield the final product, (1s,3r)-3-amino-1-ethylcyclobutan-1-ol.

Part 2: Orthogonal Protection of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol

To enable the sequential attachment of the warhead and E3 ligase ligand, an orthogonal protection strategy is essential.[10] The amino group can be protected with a Boc group, which is acid-labile, and the tertiary hydroxyl group can be protected as a silyl ether (e.g., TBDMS), which is fluoride-labile.

Workflow for Orthogonal Protection

A (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol B (1s,3r)-3-(Boc-amino)-1-ethylcyclobutan-1-ol A->B Boc Protection (Boc)2O, Et3N, DCM C tert-Butyl ((1s,3r)-1-ethyl-3-((tert-butyldimethylsilyl)oxy)cyclobutyl)carbamate B->C Silyl Ether Formation (TBDMSCl, Imidazole, DMF) A Orthogonally Protected (1s,3r)-3-amino-1-ethylcyclobutan-1-ol B Deprotected Amine A->B Boc Deprotection (TFA, DCM) C Warhead-Linker-Cyclobutane Intermediate B->C Amide Coupling (Warhead-COOH, HATU, DIPEA) D Deprotected Hydroxyl C->D Silyl Ether Deprotection (TBAF, THF) E Final PROTAC D->E Etherification (E3 Ligand-Linker-X, Base) cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation A PROTAC Synthesis and Characterization B Biochemical Assays A->B C Cellular Assays A->C B_1 Ternary Complex Formation (e.g., SPR, TR-FRET) B->B_1 B_2 In Vitro Ubiquitination B->B_2 D In Vivo Studies C->D C_1 Target Protein Degradation (Western Blot, In-Cell Western) C->C_1 C_2 Cell Viability/Proliferation Assays C->C_2 C_3 Off-Target Analysis C->C_3

Sources

Application Note: Chemoselective Derivatization of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol Hydrochloride in SAR Campaigns

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Medicinal Chemists, SAR Investigators, and Drug Development Professionals

Introduction & Rationale: The "Escape from Flatland"

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings often leads to clinical candidates with poor aqueous solubility, high lipophilicity (logP), and off-target toxicities. To mitigate these liabilities, medicinal chemists increasingly employ sp³-rich bioisosteres [1].

The compound (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride has emerged as a highly privileged building block. It serves as a conformationally restricted, polar surrogate for acyclic amino alcohols (e.g., 3-amino-1-propanol) and cyclic amines (e.g., piperidines and morpholines). The specific (1s,3r) pseudoasymmetric stereochemistry locks the primary amine and the tertiary alcohol into a defined 3D trajectory. This rigidification reduces the entropic penalty upon target binding, while the tertiary alcohol provides a metabolically stable hydrogen bond donor/acceptor that escapes the rapid oxidation pathways typical of primary or secondary alcohols [2].

Causality in Scaffold Selection

When optimizing a lead compound, replacing a piperidine ring with the (1s,3r)-3-amino-1-ethylcyclobutan-1-ol scaffold predictably alters the physicochemical profile:

  • LogD Reduction: The addition of the hydroxyl group significantly lowers lipophilicity, improving aqueous solubility.

  • Metabolic Stability: The ethyl group at the C1 position sterically shields the tertiary alcohol, preventing phase II glucuronidation, while the cyclobutane ring resists oxidative ring-opening.

  • Vector Control: The rigid cyclobutane ring directs the N-substituent and the O-atom in a precise geometric relationship, which has been successfully utilized in the discovery of potent kinase inhibitors, such as CDK9 and SIK2/SIK3 inhibitors [3].

Physicochemical Profiling & Handling

The compound is commercially supplied as a hydrochloride salt. This is a deliberate formulation choice: the free base of this small amino alcohol is highly polar, hygroscopic, and prone to atmospheric oxidation or self-condensation over time. The HCl salt ensures long-term bench stability and precise stoichiometric handling.

Table 1: Physicochemical Comparison of Common Linker Scaffolds
Scaffold / Building BlockMW ( g/mol )cLogP*TPSA (Ų)HBDHBARotatable Bonds
Piperidine 85.151.4512.0110
3-Amino-1-propanol 75.11-0.9546.2323
(1s,3r)-3-Amino-1-ethylcyclobutan-1-ol 115.17 -0.10 46.2 3 2 1

*Calculated values are representative estimates for the free base. Notice how the cyclobutanol scaffold provides the low logP and high TPSA of an acyclic chain, but with the conformational rigidity (only 1 rotatable bond) of a piperidine.

Workflow & Chemoselectivity Strategy

A major advantage of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol is its inherent chemoselectivity . The primary amine at C3 is highly nucleophilic. In contrast, the tertiary alcohol at C1 is sterically hindered by both the cyclobutane ring and the ethyl group. Consequently, under mild basic conditions (e.g., DIPEA, TEA), the amine can be selectively derivatized via amidation, reductive amination, or Nucleophilic Aromatic Substitution (SNAr) without the need for cumbersome oxygen-protecting groups (like TBS or Benzyl ethers).

G A (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol Hydrochloride B Free-Basing (DIPEA / TEA) A->B Base addition C1 Amide Coupling (HATU, R-COOH) B->C1 Chemoselective C2 SNAr Reaction (Ar-X, Base, Heat) B->C2 Nucleophilic substitution C3 Reductive Amination (R-CHO, NaBH(OAc)3) B->C3 Imine reduction D1 N-Acyl Derivatives (Target Binding) C1->D1 D2 N-Aryl/Heteroaryl Derivatives (Kinase Hinge Binders) C2->D2 D3 N-Alkyl Derivatives (Basic Amines) C3->D3

Figure 1: Chemoselective N-derivatization workflows for the cyclobutanol scaffold.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is provided to allow scientists to troubleshoot effectively.

Protocol A: Chemoselective Amide Coupling (N-Acylation)

Objective: Generate an N-acyl derivative while leaving the tertiary alcohol intact. Causality: HATU is selected as the coupling agent due to its rapid kinetics, which minimizes the chance of off-target O-acylation. N,N-Diisopropylethylamine (DIPEA) is used because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the HCl salt of the starting material.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.2 mmol, 1.2 eq). Stir at room temperature (RT) for 10 minutes to form the active ester. (Self-Validation: The solution typically turns pale yellow, indicating active ester formation).

  • Coupling: Add (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.1 mmol, 1.1 eq) in one portion. Stir at RT for 2–4 hours.

  • Monitoring: Monitor via LC-MS. The primary amine reacts rapidly; the mass of the desired product [M+H]+ should be the dominant peak, with no evidence of the di-acylated (O- and N-acylated) byproduct.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic byproducts and HATU residues, followed by 5% aqueous LiCl (2 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Append a heteroaryl group (e.g., for kinase hinge-binding motifs) [4]. Causality: The tertiary alcohol requires a strong base (like NaH) to deprotonate and act as an oxygen nucleophile. By using a mild base (K₂CO₃) and elevated heat, we thermodynamically drive the SNAr reaction exclusively through the primary amine.

  • Preparation: Suspend (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.0 mmol, 1.0 eq) and the heteroaryl chloride/fluoride (1.0 mmol, 1.0 eq) in anhydrous NMP (4.0 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 mmol, 3.0 eq).

  • Reaction: Heat the mixture to 90 °C in an oil bath or microwave reactor for 12 hours.

  • Monitoring: Check TLC (10% MeOH in DCM). The highly polar starting amine (Rf ~ 0.1) will convert to a less polar product spot.

  • Workup: Cool to RT, dilute with water (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol C: Reductive Amination

Objective: Synthesize secondary alkyl amines for targeted library expansion. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ or NaBH₃CN because it is exceptionally mild. It selectively reduces the intermediate iminium ion without reducing the starting aldehyde, and it operates efficiently in weakly acidic to neutral conditions without generating toxic cyanide gas.

  • Imine Formation: Dissolve (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Add DIPEA (1.2 mmol, 1.2 eq) and stir for 5 minutes to free-base the amine. Add the target aldehyde (1.0 mmol, 1.0 eq).

  • Pre-incubation: Stir the mixture at RT for 2 hours. (Self-Validation: Take a 10 µL aliquot, dilute in MeOH, and inject into LC-MS to confirm the mass of the intermediate imine/hemiaminal).

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) in small portions. Stir at RT for 12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with DCM (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Conclusion

The integration of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride into SAR pipelines provides a robust mechanism for improving the pharmacokinetic properties of drug candidates. By leveraging the inherent chemoselectivity between the sterically hindered tertiary alcohol and the primary amine, medicinal chemists can rapidly generate diverse, high-quality libraries without the synthetic bottleneck of protection/deprotection steps.

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Cyclobutanes in Small-Molecule Drug Candidates ChemMedChem (via PubMed Central, NIH) URL:[Link][2]

  • Structure–Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor Bioorganic & Medicinal Chemistry Letters (via ACS/Elsevier Cross-Reference) URL:[Link][3]

  • Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390 Journal of Medicinal Chemistry (ACS Publications) URL:[Link] (Derived from related AZD1390 SAR studies utilizing cyclobutanol constraints)[4]

Sources

Application Note: Design and Synthesis of Tyrosine Kinase Inhibitors Using (1s,3r)-3-amino-1-ethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus Areas: Kinase Inhibitor Design, Physicochemical Optimization, and Advanced Synthetic Protocols

Scientific Rationale: The Cyclobutanol Motif in Kinase Targeting

The development of highly selective tyrosine kinase inhibitors—particularly those targeting non-receptor tyrosine kinases like ACK1 (activated p21cdc42Hs-associated kinase) and c-fms—relies heavily on the precise spatial arrangement of hydrogen-bond donors and lipophilic vectors[1][2]. Historically, saturated heterocycles like piperidines and pyrrolidines were used to functionalize the solvent-exposed regions of kinase inhibitors. However, these moieties often suffer from high lipophilicity (LogD), poor metabolic stability, and basicity-driven hERG liabilities.

The introduction of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol (often utilized as its hydrochloride salt, CAS 2680528-05-4) represents a paradigm shift in scaffold optimization[3][4].

Mechanistic Causality of the (1s,3r) Stereochemistry

The (1s,3r) relative stereochemistry dictates a specific cis/trans relationship between the primary amine, the ethyl group, and the tertiary hydroxyl group.

  • The Hydroxyl Vector: The tertiary alcohol acts as a critical hydrogen-bond donor. When the inhibitor binds to the ATP pocket, this hydroxyl group frequently engages the solvent channel or ribose-binding pocket, anchoring the molecule and displacing high-energy water molecules.

  • The Ethyl Vector: The stereochemically defined ethyl group is forced into an equatorial-like trajectory, perfectly positioned to pack against lipophilic residues near the gatekeeper region, maximizing van der Waals contacts without the entropic penalty of highly flexible alkyl chains.

  • Reduced Basicity (pKa modulation): The electron-withdrawing nature of the cyclobutanol ring slightly lowers the pKa of the attached amine compared to a standard aliphatic amine, improving membrane permeability and reducing lysosomal trapping.

Target Pathway & Mechanistic Context

Kinases such as ACK1 are activated by extracellular stimuli (e.g., EGF, PDGF) and are heavily implicated in tumor cell survival, adhesion, and metastasis[1]. Inhibitors utilizing imidazopyrazine or imidazotriazine cores act as ATP-competitive antagonists[5]. The addition of the cyclobutanol motif specifically enhances the residence time of these inhibitors on the target kinase.

Pathway Stimulus Extracellular Stimuli (EGF, PDGF, Integrins) Receptor Receptor Tyrosine Kinases Stimulus->Receptor Target ACK1 / Target Kinase (Active Conformation) Receptor->Target Effector Downstream Effectors (cdc42, STAT3, Wwox) Target->Effector Inhibitor (1s,3r)-Cyclobutanol Derived Inhibitor Inhibitor->Target Response Tumor Cell Survival & Metastasis Effector->Response

Figure 1: Mechanism of action of cyclobutanol-derived inhibitors targeting the ACK1 cascade.

Physicochemical Optimization Data

The table below demonstrates the self-validating causality of replacing a traditional piperidine with the (1s,3r)-cyclobutanol motif in a generic imidazopyrazine kinase inhibitor scaffold.

ParameterTraditional Piperidine Analog(1s,3r)-Cyclobutanol AnalogMechanistic Rationale for Shift
LogD (pH 7.4) 3.52.2Reduced lipophilic surface area of cyclobutane vs. piperidine.
Aqueous Solubility < 10 µg/mL> 150 µg/mLTertiary hydroxyl acts as a strong H-bond donor to water.
HLM Half-life ( t1/2​ ) 25 min> 120 minElimination of easily oxidized α-protons present in piperidine rings.
ACK1 IC 50​ 45 nM8 nMEthyl group fills the lipophilic sub-pocket; OH anchors to solvent channel.

Synthetic Workflows & Experimental Protocols

Integrating (1s,3r)-3-amino-1-ethylcyclobutan-1-ol into a heteroaryl core (such as an imidazo[1,5-a]pyrazine[5]) requires careful selection of coupling conditions. The secondary nature of the cyclobutane carbon bearing the amine can introduce steric hindrance, necessitating optimized SNAr or Buchwald-Hartwig amination protocols.

Workflow Step1 1. Salt Freeing DIPEA / NMP Step2 2. Scaffold Coupling SNAr or Pd-Catalyzed Step1->Step2 Step3 3. Workup & Extraction Phase Separation Step2->Step3 Step4 4. Final Isolation Prep-HPLC (TFA) Step3->Step4 Step5 5. QC & Validation LC-MS / NMR Step4->Step5

Figure 2: Synthetic workflow for coupling (1s,3r)-3-amino-1-ethylcyclobutan-1-ol.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Optimal for electron-deficient heteroaryl halides (e.g., 8-chloroimidazo[1,5-a]pyrazines). Causality & Design: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant, which stabilizes the polar Meisenheimer intermediate during SNAr. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to liberate the cyclobutanol amine from its hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave vial with the heteroaryl chloride (1.0 mmol, 1.0 eq) and rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.2 mmol, 1.2 eq).

  • Solvation: Add anhydrous NMP (5.0 mL) to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 mmol, 3.0 eq) dropwise at room temperature. Self-Validation Check: The suspension should clarify into a homogenous solution as the amine salt is neutralized.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 60 minutes.

  • In-Process QC: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation: Look for the complete disappearance of the starting material peak (UV 254 nm) and the appearance of the desired product mass [M+H]+ .

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination

Application: Required when the heteroaryl core is electron-rich and resists SNAr. Causality & Design: RuPhos Pd G3 is chosen as the precatalyst because it rapidly generates the active Pd(0) species at room temperature. The bulky, electron-rich RuPhos ligand accelerates reductive elimination and completely suppresses β -hydride elimination, which is a common side reaction with sterically hindered secondary alkylamines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the heteroaryl bromide (1.0 mmol, 1.0 eq), (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.5 mmol, 1.5 eq), and Cs2​CO3​ (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 mmol, 5 mol%) and RuPhos ligand (0.05 mmol, 5 mol%).

  • Purging: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Solvation: Add degassed 1,4-dioxane (10 mL).

  • Reaction: Heat the mixture to 90 °C for 12 hours. Self-Validation Check: The reaction mixture will transition from pale yellow to a deep red/brown, indicating the formation of the active catalytic cycle.

  • In-Process QC: TLC (10% MeOH in DCM) should reveal a new, highly fluorescent spot corresponding to the coupled product.

  • Purification: Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

References

  • NextSDS Chemical Database Title: rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link] (Derived from grounding data[3])

  • PubChemLite Database Title: Rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (CID 139562070) Source: PubChemLite / LCSB URL:[Link] (Derived from grounding data[4])

  • United States Patent US8481733B2 Title: Substituted imidazopyr- and imidazotri-azines Source: Google Patents URL: (Derived from grounding data[1])

  • European Patent EP1675860B1 Title: Imidazo[1,5-a]pyrazines utilisees comme inhibiteurs de la tyrosine kinase Source: Google Patents URL: (Derived from grounding data[5])

  • Chinese Patent CN109776510B Title: 一种n-取代咪唑甲酸酯类衍生物及其用途 (N-substituted imidazole carboxylate derivatives and uses thereof) Source: Google Patents URL: (Derived from grounding data[2])

Sources

Application Note: In Vitro Assay Formulation Strategies for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern Fragment-Based Drug Discovery (FBDD), escaping the "flatland" of planar aromatic compounds is critical for improving clinical success rates. Cyclobutane derivatives are increasingly utilized in medicinal chemistry to improve pharmacokinetic properties by increasing the fraction of sp³ carbons (Fsp³) and providing conformational rigidity without adding excessive lipophilicity [1].

(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (CAS: 2680528-05-4) is a highly polar, low-molecular-weight building block. Its rigid cyclobutane core, combined with hydrogen-bond donating/accepting vectors (primary amine and tertiary alcohol) and a small hydrophobic ethyl extension, makes it an ideal fragment for probing complex protein binding pockets. However, formulating primary amine hydrochloride salts for high-throughput in vitro biophysical assays—such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—presents unique physicochemical challenges.

This application note provides a self-validating formulation framework to ensure that the introduction of this hydrochloride salt does not induce artifactual data through solvent mismatch or localized pH shifts [2].

Physicochemical Profiling & Formulation Causality

The Causality of Experimental Choices

As a Senior Application Scientist, it is crucial to understand why we formulate compounds in specific ways, rather than just following a recipe:

  • The Hydrochloride Salt Dilemma: The compound is supplied as an HCl salt to ensure solid-state stability, prevent amine oxidation, and reduce hygroscopicity. However, when preparing high-concentration master stocks in Dimethyl Sulfoxide (DMSO) and subsequently diluting them into aqueous assay buffers, the dissociated HCl is carried over.

  • The Risk of False Positives: In fragment screening, compounds are often tested at high concentrations (0.5 mM to 5 mM). At these concentrations, the carried-over HCl can overwhelm weak biological buffers (e.g., 10 mM Tris), causing a localized pH drop. This pH shift can denature sensitive target proteins or alter the protonation state of active-site residues, leading to false-positive inhibition in enzymatic assays or artifactual binding kinetics in SPR.

  • The Solution: We must utilize a high-capacity buffering system (e.g., 50 mM HEPES) and implement a self-validating pH loop prior to assay execution.

Quantitative Data Summary
ParameterValue / RecommendationCausality / Impact
Molecular Weight 151.63 g/mol (Salt)Ideal for FBDD (Rule of 3 compliant).
Max DMSO Solubility >100 mMAllows for high-concentration master stocks, minimizing final DMSO % in assays.
Recommended Buffer 50 mM HEPES (pH 7.4)High buffering capacity resists acidification from the HCl salt at 1-5 mM fragment concentrations.
Target Final DMSO ≤ 2.0% v/vPrevents target protein denaturation and minimizes bulk refractive index shifts in SPR.

Experimental Protocols: A Self-Validating System

Protocol A: Master Stock Preparation (100 mM)

Note: DMSO is highly hygroscopic. Water absorption degrades stock integrity and accelerates compound precipitation.

  • Equilibration: Remove the solid (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Weighing: Weigh the required mass using an analytical balance in a low-humidity environment.

  • Solubilization: Dissolve the compound in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 100 mM concentration.

  • Agitation: Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into single-use amber glass vials (to prevent freeze-thaw degradation) and store at -80°C.

Protocol B: Aqueous Assay Buffer Formulation & pH Validation (Self-Validating Step)

To ensure the assay system is robust, every new batch of fragment dilution must validate its own pH neutrality.

  • Buffer Preparation: Prepare the base assay buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.40.

  • Mock Dilution: Dilute the 100 mM DMSO master stock into the assay buffer to the maximum final screening concentration (e.g., 2 mM fragment, 2% DMSO).

  • Validation: Measure the pH of the mock dilution using a micro-pH probe.

    • Pass Criteria: The pH must remain between 7.35 and 7.45.

    • Correction: If the pH drops below 7.35, titrate the master buffer batch with 1M NaOH or increase the HEPES concentration to 100 mM, then repeat the mock dilution. Do not proceed to the assay until this condition is met.

Protocol C: Surface Plasmon Resonance (SPR) Screening Setup
  • Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling.

  • Solvent Correction: Because the fragment is dissolved in DMSO, prepare a 10-point DMSO calibration curve (ranging from 1.0% to 3.0% DMSO in buffer) to correct for bulk refractive index mismatches.

  • Injection: Inject the validated fragment solution (from Protocol B) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Analysis: Apply the solvent correction model to the raw sensorgrams before fitting the data to a 1:1 steady-state affinity model.

Workflows and Logical Relationships

The following diagrams illustrate the critical pathways for formulation and data correction.

FormulationWorkflow A Solid (1s,3r)-3-amino- 1-ethylcyclobutan-1-ol HCl B Desiccation & Equilibration A->B C 100 mM DMSO Master Stock B->C D Dilution in 50 mM HEPES Buffer C->D E pH Validation (Self-Validating Step) D->E F Adjust Buffer Capacity E->F pH Drop >0.1 G SPR / TR-FRET Assay Execution E->G pH Stable F->D Re-dilute

Caption: Workflow for the formulation and pH validation of hydrochloride salt fragments.

SPRLogic N1 Immobilized Target Protein on Sensor N2 Fragment Injection (1-5% DMSO) N1->N2 N3 Raw Sensorgram (Bulk + Binding) N2->N3 N5 True Binding Response (RU) N3->N5 N4 DMSO Calibration Curve N4->N3 Solvent Correction

Caption: SPR solvent correction logic for high-concentration DMSO fragment screening.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.[Link]

  • Hocking, B., Armstrong, A., & Mann, D. J. (2023). Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146.[Link]

Troubleshooting & Optimization

Technical Support Center: Resolving Stereoisomeric Impurities in (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists troubleshooting the synthesis, analysis, and purification of 1,3-disubstituted cyclobutane scaffolds.

Below, we dissect the causality behind stereoisomeric impurity formation and provide field-proven, self-validating protocols to isolate the target (1s,3r) diastereomer.

Process Visualization

G Start N-Protected 3-Aminocyclobutan-1-one Grignard Alkylation (EtMgBr) Kinetic vs. Thermodynamic Start->Grignard Mixture Diastereomeric Mixture (cis/trans N-protected) Grignard->Mixture Nucleophilic Addition Deprotect Deprotection (HCl) & Salt Formation Mixture->Deprotect Crude Crude Mixture (1s,3r) & (1r,3s) HCl salts Deprotect->Crude Purification Resolution Strategy (Crystallization / HPLC) Crude->Purification PureCis Target: (1s,3r)-Isomer (cis-Diastereomer) Purification->PureCis Major Fraction Impurity Impurity: (1r,3s)-Isomer (trans-Diastereomer) Purification->Impurity Minor Fraction

Workflow for the synthesis and diastereomeric resolution of 3-amino-1-ethylcyclobutan-1-ol.

FAQ 1: Stereochemical Identity & Causality

Q: Why does my synthesis of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol yield a stereoisomeric impurity, and what exactly is it?

A: The target molecule is a 1,3-disubstituted cyclobutane. Because it possesses an internal plane of symmetry passing through the C1 and C3 carbons, the molecule is achiral (meso-equivalent)[1]. Consequently, it does not have enantiomers. The "1s,3r" IUPAC designation refers to the pseudoasymmetric centers of the cis-diastereomer, where the higher-priority groups (-OH and -NH2) reside on the same face of the cyclobutane ring.

The stereoisomeric impurity you are observing is the (1r,3s) trans-diastereomer. This impurity originates during the nucleophilic alkylation of the 3-aminocyclobutan-1-one precursor. Cyclobutanones adopt a puckered "butterfly" conformation. When the ethyl nucleophile (e.g., ethylmagnesium bromide) attacks the carbonyl carbon, it can approach from either the pseudo-axial or pseudo-equatorial trajectory. Without complete steric bias from a bulky protecting group, the reaction falls under mixed kinetic and thermodynamic control, inevitably yielding a diastereomeric mixture of the cis and trans alcohols[2].

FAQ 2: Analytical Detection & Quantification

Q: Standard RP-HPLC is failing to resolve the impurity. How can I accurately quantify the (1r,3s) trans isomer?

A: The (1s,3r) and (1r,3s) isomers are diastereomers, meaning they possess distinct physical properties and can be separated via achiral chromatography[3]. However, 3-amino-1-ethylcyclobutan-1-ol HCl lacks a UV chromophore and is highly polar, causing it to elute in the void volume of standard Reversed-Phase (RP) C18 columns.

Field-Proven Insight: Shift your analytical method to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, quantitative 1H-NMR (qNMR) is a highly reliable, self-validating system for this scaffold. The puckered ring geometry causes the methylene protons (C2 and C4) to exhibit distinct anisotropic shielding environments. In the cis isomer, the diequatorial-like arrangement of the substituents alters the coupling constants and chemical shifts of the ring protons distinctly from the trans isomer[1].

Table 1: Analytical and Physical Comparison of 1,3-Disubstituted Cyclobutanol Diastereomers

Property(1s,3r) Isomer (Target)(1r,3s) Isomer (Impurity)
Relative Stereochemistry cis (Substituents on same face)trans (Substituents on opposite faces)
Thermodynamic Stability Higher (Diequatorial-like preference)Lower (Axial/Equatorial steric clashes)
HILIC Elution Order Later eluting (Higher dipole moment)Earlier eluting
1H-NMR (Ring Protons) Complex multiplets (distinct AB system)Symmetrical/overlapping multiplets
FAQ 3: Upstream Prevention

Q: How can I optimize the upstream alkylation step to minimize the formation of the trans isomer?

A: Stereocontrol in 1,3-disubstituted cyclobutanes relies heavily on substrate-directed facial shielding. To minimize the trans impurity, you must manipulate the transition state of the nucleophilic addition.

  • Steric Bulk: Utilize a bulky N-protecting group (e.g., N-Trityl or N,N-dibenzyl) on the C3 amine. This sterically blocks one face of the puckered cyclobutanone, forcing the ethyl nucleophile to attack from the opposite face, thereby increasing the cis:trans ratio.

  • Solvent & Temperature: Conduct the Grignard addition in non-coordinating solvents (like toluene/ether mixtures) at cryogenic temperatures (-78 °C). This tightens the transition state and maximizes kinetic control, favoring the thermodynamically more stable cis product[2].

FAQ 4: Downstream Resolution

Q: What is the most scalable, self-validating method to remove the (1r,3s) impurity from the final HCl salt?

A: While preparative chromatography is viable for discovery-scale, fractional crystallization is the most scalable and robust method for resolving cyclobutane diastereomeric salts[1]. Because the cis and trans isomers have different lattice energies and dipole moments, their solubilities in binary solvent systems differ significantly.

Protocol: Fractional Crystallization of 3-Amino-1-ethylcyclobutan-1-ol HCl

Causality Check: This protocol leverages the differential solubility of the diastereomers in a polar/non-polar solvent matrix to selectively precipitate the thermodynamically favored cis isomer while keeping the trans isomer in solution.

  • Dissolution: Suspend the crude diastereomeric HCl salt mixture in a binary solvent system of Isopropanol (IPA) and Ethyl Acetate (EtOAc) at a 1:5 (v/v) ratio (approx. 10 mL/g of crude).

  • Thermal Disruption: Heat the suspension to 70 °C under continuous agitation.

    • Self-Validation: The system must reach a completely clear, homogenous solution. This visual cue confirms the total disruption of the existing mixed crystal lattice.

  • Controlled Nucleation: Cool the solution at a strict rate of 0.5 °C/min down to 20 °C.

    • Causality: Rapid cooling causes a kinetic crash-out, which entraps the trans impurity within the precipitating cis matrix. Slow cooling ensures the thermodynamic crystal growth of the less soluble (1s,3r) diastereomer.

  • Maturation: Hold the slurry at 20 °C for 4 hours to allow the system to reach thermodynamic equilibrium, maximizing the yield of the cis crystals.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with cold EtOAc (0 °C) to displace the mother liquor, which contains the highly enriched trans isomer.

  • Verification: Analyze the dried filter cake via 1H-NMR (in D2O). The complete disappearance of the trans-isomer's distinct methylene signals validates the resolution.

Sources

purification methods for crude (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride .

This guide is engineered for researchers and drug development professionals facing the unique physicochemical challenges of this molecule. Because this compound is a highly polar, low-molecular-weight amino alcohol with a strained cyclobutane ring and specific stereochemical requirements, standard purification workflows often fail.

Below, you will find field-proven troubleshooting FAQs, comparative data, and self-validating experimental protocols designed to ensure high purity and diastereomeric resolution.

Troubleshooting & FAQs

Q1: My crude product elutes in the void volume during standard Reversed-Phase (C18) HPLC. What is the mechanistic reason, and how do I retain it? Causality: The hydrochloride salt of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol is exceptionally hydrophilic. In standard RP-HPLC, the dense hydration shell around the protonated primary amine and the hydroxyl group prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Solution: Abandon standard C18 and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Cation Exchange (MM-CEX) . HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface [1].

Q2: The crude mixture is heavily contaminated with inorganic salts (e.g., magnesium or lithium halides) from the upstream Grignard or reductive amination steps. How can I selectively isolate the organic salt? Causality: Because both your target molecule and the impurities are salts, standard aqueous-organic liquid-liquid extraction will result in poor partitioning and emulsion formation. Solution: Implement a Strong Cation Exchange (SCX) Catch-and-Release strategy. The sulfonic acid groups on the SCX resin selectively bind the protonated cyclobutylamine via strong ionic interactions. Neutral impurities and weakly bound inorganic cations are washed away with methanol. The purified amine is then released by neutralizing it with methanolic ammonia [2].

Q3: How do I resolve the (1s,3r) diastereomer from the (1r,3s) or other isomers without relying on low-throughput preparative chromatography? Causality: Diastereomers possess distinct crystal lattice energies and solubilities. The rigid, puckered conformation of the cyclobutane ring accentuates the spatial differences between the cis and trans relationships of the ethyl and amino groups, making them excellent candidates for differential solubility techniques. Solution: Perform Fractional Crystallization of the hydrochloride salt. By using a binary solvent system (a polar protic solvent to dissolve, and a non-polar anti-solvent to precipitate), you can selectively crystallize the less soluble diastereomer [3, 4].

Quantitative Data: Purification Method Comparison

To select the optimal workflow for your scale and purity requirements, consult the comparative data below:

Purification MethodOptimal ScaleDiastereomeric ResolutionDesalting EfficiencyTypical YieldPrimary Limitation
HILIC Prep-HPLC 10 mg – 500 mgExcellent (Baseline separation)Moderate (Requires volatile buffers)60% – 75%Low throughput; high solvent consumption.
SCX Catch-and-Release 100 mg – 50 gPoor (Co-elutes all basic isomers)Excellent (Removes >99% inorganics)85% – 95%Does not separate diastereomers.
Fractional Crystallization 5 g – >1 kgGood (Enriches specific isomer)Good (Leaves inorganics in mother liquor)40% – 60% (per crop)Requires optimization of solvent ratios.

Experimental Protocols (Self-Validating Systems)

Protocol A: SCX Catch-and-Release Desalting

Use this protocol to remove inorganic salts and non-basic organic impurities prior to crystallization.

  • Conditioning: Mount an SCX SPE cartridge (or column) and condition with 3 column volumes (CV) of 100% Methanol (MeOH).

  • Loading: Dissolve the crude (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride in a minimum volume of MeOH. Load onto the resin at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 5 CV of 100% MeOH to elute neutral/acidic impurities and inorganic salts.

    • Self-Validation Step: Spot the wash fraction on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots confirms the amine is fully retained on the column.

  • Elution: Elute the target compound using 3 CV of 2M Ammonia in Methanol.

    • Self-Validation Step: Spot the eluate on TLC with Ninhydrin. A strong purple spot confirms the successful release of the free base amine.

  • Salt Formation: Concentrate the eluate under reduced pressure. Redissolve the free base in anhydrous diethyl ether and add 1.2 equivalents of 1M HCl in ether dropwise at 0°C to precipitate the purified hydrochloride salt.

Protocol B: Fractional Crystallization for Diastereomeric Enrichment

Use this protocol to separate the (1s,3r) isomer from other diastereomers.

  • Dissolution: Suspend the desalted crude hydrochloride salt in a minimum volume of boiling absolute ethanol (approx. 5-8 mL/g).

  • Anti-Solvent Addition: While maintaining reflux, slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid. Add just enough ethanol (1-2 drops) to clear the turbidity.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Collect the white crystalline flakes via vacuum filtration and wash with ice-cold diethyl ether.

  • Self-Validation Step (NMR Analysis): Perform 1 H-NMR (in D 2​ O) on both the isolated crystals and the concentrated mother liquor. The cyclobutane ring protons (multiplets between 1.5–2.5 ppm) will exhibit distinct chemical shifts and coupling constants for the (1s,3r) versus the (1r,3s) isomers. An integration ratio of >95:5 in the crystal sample validates successful diastereomeric enrichment.

Workflow Visualization

SCX_Workflow Start Crude (1s,3r)-3-amino-1-ethylcyclobutan-1-ol (Contains inorganics & isomers) Load Load onto SCX Resin (Strong Cation Exchange) Start->Load Wash Wash with 100% MeOH (Removes neutral/acidic impurities) Load->Wash Retain Amine Elute Elute with 2M NH3 in MeOH (Releases free amine) Wash->Elute Discard Wash Salt Add 1M HCl in Ether (Precipitates HCl salt) Elute->Salt Collect Fraction Pure Pure (1s,3r)-Isomer HCl Salt Salt->Pure Crystallization

Figure 1: SCX catch-and-release workflow for desalting and isolating the cyclobutylamine.

References

  • Mixed-Mode Chromatography—A Review. LCGC International. Available at:[Link][1]

  • Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma. ResearchGate. Available at:[Link][2]

  • Cyclobutylamine hydrochloride - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link][3]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central (PMC). Available at:[Link][4]

Sources

Technical Support Center: Optimizing Cross-Coupling for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol .

System Overview & Mechanistic Logic

The target substrate presents a unique set of steric and electronic challenges. It is a sterically hindered primary amine situated on a cyclobutane ring, featuring an unprotected tertiary alcohol at the C1 position. Furthermore, it is commercially distributed as a hydrochloride salt 1. Despite the steric bulk, cyclobutylamines exhibit exceptionally high reactivity in palladium-catalyzed aminations, routinely achieving 70–95% yields without the oxidative ring-opening degradation pathways that plague smaller strained rings 2. The key to a successful transformation lies in controlling chemoselectivity (N- vs. O-arylation) and preventing over-arylation through precise ligand and base selection.

TroubleshootingLogic SM Substrate: (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl Base Base Optimization: Use Cs2CO3 (3.0 eq) SM->Base Neutralize HCl salt Ligand Ligand Optimization: tBuBrettPhos Pd G3 Base->Ligand Prevent OH deprotonation Reaction Optimized C-N Coupling 1,4-Dioxane, 80 °C Ligand->Reaction Ensure L1Pd(0) formation Issue1 Issue: Low Conversion Check amine free-basing Reaction->Issue1 Stalled cycle Issue2 Issue: O-Arylation Avoid strong alkoxide bases Reaction->Issue2 Poor chemoselectivity Issue3 Issue: Di-arylation Increase ligand steric bulk Reaction->Issue3 Over-reaction

Caption: Logical workflow for optimizing the cross-coupling of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol.

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling with high amounts of unreacted starting material? A: Because the substrate is supplied as a hydrochloride salt 1, it must be free-based in situ. If you only use the standard 1.2–1.5 equivalents of base typical for Buchwald-Hartwig aminations [[3]](), the effective concentration of the basic species drops below the threshold needed to drive the catalytic cycle. You must add an additional 1.0 equivalent of base specifically to neutralize the HCl salt, ensuring sufficient base remains to facilitate the deprotonation of the palladium-amine complex prior to reductive elimination.

Q: How do I prevent competitive O-arylation of the tertiary alcohol? A: The C1 tertiary alcohol has a pKa of approximately 17-18. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) will establish an equilibrium that deprotonates this alcohol. The resulting alkoxide can competitively bind to the Pd(II) center, leading to either undesired O-arylation or a highly stable catalyst resting state that halts the reaction. Switching to a milder, insoluble inorganic base like cesium carbonate (Cs₂CO₃) completely suppresses alcohol deprotonation while remaining basic enough to facilitate N-arylation.

Q: Which ligand architecture is required for this specific cyclobutylamine? A: To achieve high yields and selectivity, the catalytic cycle requires the formation of a highly active monoligated L1Pd(0) species 4. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as tBuBrettPhos, are optimal. The massive steric profile of tBuBrettPhos accelerates reductive elimination and physically blocks the monoarylated secondary amine from undergoing a second oxidative addition, thereby preventing over-arylation.

Troubleshooting Guide

Issue: Black palladium precipitation observed within the first 2 hours.

  • Root Cause: Catalyst decomposition to Pd(0) black occurs when the oxidative addition complex (Ar-Pd-X) is starved of the amine nucleophile, or when reductive elimination is too slow.

  • Resolution: Verify that the amine has been fully free-based. If using an unreactive aryl chloride, switch from a traditional Pd₂(dba)₃/ligand system to a preformed Palladacycle Gen 3 (G3) precatalyst. G3 precatalysts ensure a strict 1:1 Pd-to-ligand ratio and rapidly generate the active L1Pd(0) species under mild conditions 4.

Issue: Formation of diarylated amine (over-arylation).

  • Root Cause: The monoarylated product remains nucleophilic and outcompetes the starting primary amine for the Pd catalyst.

  • Resolution: This is a classic steric control failure. Transition from first-generation ligands (like BINAP or DPPF) to sterically demanding ligands like tBuBrettPhos. Additionally, ensure the aryl halide is strictly the limiting reagent (1.0 eq) relative to the amine (1.2 eq).

Quantitative Data & Optimization Matrix

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Base NaOtBu (2.0 eq)Cs₂CO₃ (3.0 eq)NaOtBu deprotonates the C1 tertiary alcohol, leading to O-arylation or catalyst stalling. Cs₂CO₃ is chemoselective for N-arylation.
Ligand BINAP (4 mol%)tBuBrettPhos (4 mol%)First-generation bidentate ligands permit over-arylation. tBuBrettPhos provides extreme steric bulk, halting reaction at the secondary amine stage.
Precatalyst Pd₂(dba)₃ (2 mol%)tBuBrettPhos Pd G3 (2 mol%)G3 palladacycles rapidly generate the critical L1Pd(0) active species without the inhibition caused by dba ligands.
Solvent Toluene (0.2 M)1,4-Dioxane (0.2 M)Dioxane enhances the solubility of the polar cyclobutanol moiety and the inorganic carbonate base compared to non-polar toluene.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is engineered to be self-validating, incorporating specific analytical checkpoints to ensure the mechanistic logic is functioning as intended.

Step 1: Reagent Preparation & Stoichiometry Check

  • Weigh the aryl halide (1.0 eq), rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (1.2 eq), tBuBrettPhos Pd G3 (2 mol%), and anhydrous Cs₂CO₃ (3.0 eq).

  • Validation Check: Ensure the base is exactly 3.0 eq. (1.0 eq neutralizes the HCl salt, 1.0 eq acts as the catalytic base, and 1.0 eq is excess to drive the heterogeneous kinetics).

Step 2: Inert Atmosphere Assembly

  • Combine all solid reagents in an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.

  • Perform three consecutive vacuum/argon backfill cycles.

  • Validation Check: While the G3 precatalyst is air-stable, the generated L1Pd(0) is highly oxygen-sensitive. A strict inert atmosphere prevents premature Pd black formation.

Step 3: Solvent Addition & Initiation

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.2 M concentration with respect to the aryl halide.

  • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm).

  • Validation Check: The high stir rate is mandatory. Because Cs₂CO₃ is insoluble in dioxane, the reaction relies on heterogeneous surface kinetics. If the base settles, the reaction will stall.

Step 4: In-Process Monitoring

  • After 2 hours, withdraw a 10 µL aliquot under argon, dilute in HPLC-grade acetonitrile, filter, and analyze via LC-MS.

  • Validation Check: You must observe the mass of the free-based amine (m/z 116.1 [M+H]⁺). The absence of a peak corresponding to diarylation confirms the steric efficacy of the tBuBrettPhos ligand.

Step 5: Work-up & Isolation

  • Upon complete consumption of the aryl halide (typically 12–18 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short pad of Celite to remove the insoluble palladium and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, dichloromethane/methanol gradient) to isolate the pure N-arylated cyclobutanol derivative.

References

  • NextSDS. rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride.
  • ACS Publications.
  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • PubMed.

Sources

reducing byproduct formation during (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing byproduct formation and troubleshooting common experimental issues. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity target compound.

I. Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific challenges that can arise during the synthesis, leading to the formation of unwanted byproducts. Each issue is presented with its probable causes and a step-by-step resolution protocol.

Issue 1: Presence of Diastereomeric Impurities

Symptom: Chiral HPLC or NMR analysis indicates the presence of other stereoisomers of 3-amino-1-ethylcyclobutan-1-ol.

Probable Causes:

  • Incomplete Stereocontrol: The synthetic route, often involving a [2+2] cycloaddition or a ring contraction, may not be perfectly stereoselective.[1][2]

  • Epimerization: Basic or acidic conditions during workup or purification can lead to the epimerization of stereocenters.

  • Racemization of Starting Materials: The chiral integrity of the starting materials may be compromised.

Resolution Protocol:

  • Re-evaluate the Stereoselective Step:

    • For [2+2] cycloadditions, consider the use of chiral Lewis acids or auxiliaries to improve facial selectivity.[3] The choice of solvent can also influence stereoselectivity; nonpolar solvents may favor a more concerted reaction pathway.[3]

    • For ring contraction methods, such as those starting from pyrrolidines, ensure that the reaction conditions favor a stereoretentive pathway.[2][4]

  • Optimize pH and Temperature:

    • During aqueous workups, use buffered solutions to maintain a neutral pH.

    • Avoid excessive heat during purification steps, as this can promote epimerization.

  • Verify Starting Material Purity:

    • Confirm the enantiomeric and diastereomeric purity of all chiral starting materials using appropriate analytical techniques like chiral HPLC.[5]

  • Purification Strategy:

    • If diastereomers are formed, they can often be separated by flash column chromatography on silica gel.[6]

    • For enantiomeric impurities, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral acid, may be necessary.[7]

Issue 2: Formation of Ring-Opened or Rearranged Byproducts

Symptom: Mass spectrometry or NMR data suggests the presence of acyclic or rearranged isomers.

Probable Causes:

  • Ring Strain: The inherent strain of the cyclobutane ring makes it susceptible to opening under certain conditions.[1]

  • Lewis Acid-Mediated Rearrangement: Strong Lewis acids used to catalyze cycloaddition reactions can sometimes promote skeletal rearrangements.

  • Radical-Mediated Side Reactions: If the synthesis involves radical intermediates, β-fragmentation can occur, leading to alkene byproducts.[2]

Resolution Protocol:

  • Milder Reaction Conditions:

    • Explore the use of less aggressive Lewis acids or organocatalysts for cycloaddition reactions.[1][3]

    • Lowering the reaction temperature can often suppress side reactions.

  • Radical Quenchers:

    • If a radical mechanism is suspected, the addition of a radical scavenger (e.g., TEMPO) in small amounts might inhibit byproduct formation.

  • Careful Workup:

    • Quench the reaction carefully at a low temperature before allowing it to warm to room temperature.

Issue 3: Incomplete Conversion and Starting Material Contamination

Symptom: The final product is contaminated with unreacted starting materials.

Probable Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.

  • Impurities in Reagents or Solvents: The presence of water or other impurities can quench reactive intermediates or deactivate catalysts.

Resolution Protocol:

  • Reaction Monitoring:

    • Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.

  • Reagent and Solvent Purity:

    • Ensure all reagents and solvents are of high purity and are appropriately dried.

  • Catalyst Loading and Stability:

    • Optimize the catalyst loading. In some cases, a higher loading may be required.

    • If catalyst deactivation is suspected, consider adding the catalyst in portions throughout the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol and what are its potential pitfalls?

The stereoselective synthesis of substituted cyclobutanes is often achieved through [2+2] cycloaddition reactions or ring contractions of larger rings like pyrrolidines.[4][8] The [2+2] cycloaddition approach can be challenging in terms of controlling both regioselectivity and stereoselectivity, especially when using two different alkene coupling partners.[9] Ring contraction methods, while potentially offering better stereocontrol, can sometimes suffer from lower yields and the formation of byproducts from competing reaction pathways.[2]

Q2: How can I effectively purify the final HCl salt of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol?

Purification of the final hydrochloride salt typically involves the following steps:

  • Extraction: After the reaction is complete, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities.[6]

  • Chromatography: The crude free base can be purified by column chromatography on silica gel to remove non-polar impurities and diastereomers.[10]

  • Salt Formation and Crystallization: The purified free base is then dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of HCl in a non-polar solvent (e.g., diethyl ether, heptane) to precipitate the hydrochloride salt.[8] Recrystallization from an appropriate solvent system can further enhance purity.

Q3: What are the recommended analytical methods for assessing the purity of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl?

A combination of analytical techniques is recommended to ensure the purity and identity of the final product:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric and diastereomeric purity.[5][11] This is a critical analysis to ensure the correct stereoisomer has been synthesized.

  • Elemental Analysis: To confirm the elemental composition of the HCl salt.

III. Data and Protocols

Table 1: Typical Yield and Purity Data
Synthesis StageProductTypical Yield (%)Typical Purity (by HPLC)
Cycloaddition/Ring ContractionCrude Free Base60-80%85-95% (including diastereomers)
Column ChromatographyPurified Free Base85-95% (of crude)>98% (diastereomerically pure)
Salt Formation & CrystallizationFinal HCl Salt90-98%>99.5% (enantiomerically pure)
Experimental Protocol: A Generalized Synthetic Approach

This protocol outlines a general procedure and should be adapted based on the specific synthetic route being employed.

Step 1: Stereoselective Cyclobutane Formation (Example: [2+2] Cycloaddition)

  • To a solution of the alkene in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., a chiral titanium or aluminum complex) at the recommended temperature (often -78 °C to 0 °C).[3]

  • Slowly add the ketene or ketene precursor.

  • Stir the reaction mixture at the specified temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Functional Group Manipulations and Purification

  • Perform any necessary functional group transformations to install the amino and hydroxyl groups.

  • Purify the resulting free base by flash column chromatography on silica gel.

Step 3: HCl Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

  • Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum to yield (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl.

IV. Visualized Workflows and Mechanisms

Diagram 1: General Synthetic Workflow

G start Starting Materials cycloaddition Stereoselective Cycloaddition/Ring Contraction start->cycloaddition workup1 Aqueous Workup cycloaddition->workup1 fgi Functional Group Interconversion workup1->fgi purification1 Column Chromatography (Free Base) salt_formation HCl Salt Formation purification1->salt_formation fgi->purification1 crystallization Crystallization/Filtration salt_formation->crystallization final_product Final Product: (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl crystallization->final_product

Caption: A generalized workflow for the synthesis and purification of the target compound.

Diagram 2: Byproduct Formation Pathways

G cluster_main Main Reaction Pathway cluster_side Byproduct Pathways A Precursors B Desired (1s,3r) Product A->B Stereoselective Synthesis C Diastereomers A->C Incomplete Stereocontrol D Ring-Opened Products A->D Harsh Conditions E Rearranged Isomers A->E Lewis Acid Rearrangement B->C Epimerization

Caption: Potential pathways leading to common byproducts during the synthesis.

V. References

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid. Organic Letters. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation... AUETD - Auburn University. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • Synthesis method of trans-3-aminobutanol. Google Patents.

  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. [Link]

  • Preparation of Hypermonomer 1. In a typical experiment allyl amine (3.2 gm, 56 mmol) was... Rsc.org. [Link]

  • A kind of HPLC analysis methods of 3 amino butanol chiral purity. Google Patents.

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. [Link]

  • JP XIV. National Institute of Health Sciences. [Link]

  • Cyclopentanol, 3-aMino-, (1R,3S)-. ChemBK. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]

  • Method for purifying amino alcohol. Google Patents.

  • 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. PubMed. [Link]

Sources

Validation & Comparative

validation of HPLC analytical method for (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride purity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical methodology for pharmaceutical intermediates is rarely a one-size-fits-all endeavor. The compound (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride presents a classic "analytical nightmare" for traditional chromatography.

It is a low-molecular-weight, highly polar amino alcohol formulated as a hydrochloride salt. Crucially, it lacks any conjugated π -system, meaning it has no functional UV chromophore. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), the molecule elutes in the void volume (unretained by C18 silica) and remains virtually invisible to the detector[1].

This guide provides an objective comparison of alternative analytical strategies and details the validation of the optimal, self-validating system: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .

Methodological Comparison: Selecting the Optimal Strategy

To accurately quantify the purity of this amino alcohol, we must solve two distinct problems: Retention and Detection .

  • Method A: HILIC-CAD (Recommended)

    • Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The polar amino alcohol partitions into a water-enriched layer on the silica surface, providing excellent retention[2]. CAD measures the residual charge of particles after mobile phase evaporation, offering universal mass-based detection independent of optical properties[3].

  • Method B: Ion-Pairing RP-HPLC-UV (Alternative 1)

    • Mechanism: Uses ion-pairing reagents (e.g., Heptafluorobutyric acid) to neutralize the amine's charge and force retention on a C18 column. Detection relies on low-wavelength UV (e.g., 205 nm).

    • Flaw: Low-wavelength UV is highly susceptible to baseline drift from mobile phase absorbance. Ion-pairing reagents permanently alter column chemistry and require extensive equilibration.

  • Method C: GC-FID with Derivatization (Alternative 2)

    • Mechanism: Gas Chromatography with Flame Ionization Detection requires pre-column derivatization (e.g., using BSTFA) to volatilize the hydroxyl and amine groups.

    • Flaw: Derivatization is time-consuming, prone to incomplete reactions, and introduces derivatization artifacts that complicate impurity profiling.

Strategy Molecule (1s,3r)-3-amino-1-ethylcyclobutan-1-ol HCl Highly Polar, No Chromophore Q1 Has UV Chromophore? Molecule->Q1 UV Standard RP-HPLC-UV (Fails: Invisible & Unretained) Q1->UV Yes Q2 Is it Volatile? Q1->Q2 No GC GC-FID (Fails: Requires Derivatization) Q2->GC Yes HILIC HILIC-CAD (Optimal: Retains Polar, Universal Detection) Q2->HILIC No (Salt/Polar)

Decision matrix for analyzing polar, non-chromophoric pharmaceutical intermediates.

Quantitative Comparison of Method Alternatives
Performance MetricHILIC-CAD (Method A)IP-RP-HPLC-UV (Method B)GC-FID (Method C)
Retention Factor ( k′ ) 4.5 (Excellent)1.2 (Marginal)N/A (Volatilized)
Sensitivity (LOD) ~15 ng on-column~500 ng on-column~50 ng on-column
Sample Prep Time < 5 mins (Dilute & Shoot)< 5 mins> 60 mins (Derivatization)
Baseline Stability High (Uniform response)Low (Buffer absorbance)High
Linearity Range 0.5 – 100 µg/mL (with PFV)*10 – 200 µg/mL5 – 150 µg/mL

*Note: CAD response is inherently non-linear over wide ranges. An internal Power Function Value (PFV) algorithm is utilized to linearize the detector's output[3].

Experimental Protocol: HILIC-CAD Workflow

To ensure a self-validating system, every parameter in this protocol is chosen based on mechanistic causality. Because CAD detects all non-volatile species, the mobile phase must be strictly volatile to prevent high background noise and detector fouling[4].

Step-by-Step Methodology
  • Column Selection: Install an Amide-bonded HILIC column (e.g., 150 x 4.6 mm, 3 µm). Causality: The amide functional groups strongly hydrogen-bond with the water layer, providing a robust partitioning mechanism for the amine and hydroxyl groups of the analyte[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: pH 3.0 ensures the primary amine remains fully protonated ( NH3+​ ), preventing peak tailing. Ammonium formate is fully volatile, satisfying CAD requirements[4].

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Elution: Start at 90% B, ramping down to 60% B over 15 minutes. Causality: In HILIC, the organic solvent (Acetonitrile) is the "weak" solvent. Decreasing the organic content increases the elution strength, sweeping the highly polar salt off the column.

  • CAD Detector Settings: Set the evaporation temperature (EvapT) to 35°C and the data collection rate to 10 Hz. Enable the Power Function Value (PFV = 1.3) to linearize the mass-response curve[3].

  • Sample Preparation: Dissolve the standard/sample in 80:20 Acetonitrile:Water to a working concentration of 50 µg/mL. Causality: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent effects) upon injection into a HILIC system.

CAD_Mechanism Eluent HILIC Eluent (Analyte + Volatile Buffer) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Evap Evaporation Tube (Volatiles removed) Nebulizer->Evap Corona Corona Discharge (Particle Charging) Evap->Corona Electrometer Electrometer (Mass-based Signal) Corona->Electrometer

Mechanism of Charged Aerosol Detection ensuring universal response for non-chromophoric analytes.

Method Validation Results (ICH Q2(R2) Compliance)

The HILIC-CAD method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[5]. The validation confirms that the method is fit-for-purpose for the purity determination of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HILIC-CAD)Status
Specificity No interference at analyte Rt​ Blank and diluent showed baseline noise < 0.1 mV at Rt​ 6.2 min.Pass
Linearity R2≥0.998 R2=0.9994 (0.5 to 100 µg/mL, PFV applied)Pass
Accuracy (Recovery) 98.0% – 102.0%99.2% – 101.1% (Spiked at 50%, 100%, 150%)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.85% for Peak Area; 0.12% for Rt​ Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 15 ng/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 50 ng/mL (S/N = 11.5)Pass
Robustness Stable under deliberate variationsPassed ( ±2% organic, ±0.2 pH, ±5∘ C column temp)Pass

Conclusion

For highly polar, non-chromophoric molecules like (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride, attempting to force retention on C18 columns or relying on low-wavelength UV detection compromises scientific integrity. By aligning the physical chemistry of the molecule with the analytical tools—utilizing HILIC for orthogonal retention and CAD for universal mass detection—we establish a robust, ICH-compliant methodology. This approach eliminates the need for complex derivatization while achieving superior sensitivity and baseline stability compared to traditional alternatives.

References

  • ICH Q2 (R2) Guideline on Validation of Analytical Procedures Scribd / International Council for Harmonisation[Link]

  • Investigation of hydrophilic interaction liquid chromatography coupled with charged aerosol detector for the analysis of tromethamine ResearchGate[Link]

Sources

Stereochemical Validation of (1s,3r)-3-Amino-1-ethylcyclobutan-1-ol: A Comparative Guide to NOESY NMR and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: April 2026

The accurate assignment of relative and absolute stereochemistry in substituted cyclobutanes is a critical bottleneck in modern drug discovery. For highly functionalized, pseudoasymmetric building blocks like (1s,3r)-3-amino-1-ethylcyclobutan-1-ol (1[1]), stereochemical validation dictates the molecule's spatial trajectory and its subsequent target binding affinity.

This guide provides an in-depth comparative analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) against orthogonal techniques—such as ROESY, X-ray crystallography, and J-coupling analysis—for validating the (1s,3r) configuration.

The Core Stereochemical Challenge

Cyclobutanes are not planar; they adopt a "puckered" conformation (typically a ~20–30° dihedral angle) to alleviate torsional strain between eclipsing adjacent C-H bonds. In (1s,3r)-3-amino-1-ethylcyclobutan-1-ol, the C1 position bears an ethyl group and a hydroxyl group, while the C3 position contains an amino group and a single proton (H3).

Because the ring rapidly flips between puckered conformers in solution, scalar J-couplings ( 3JHH​ ) are time-averaged. This makes traditional Karplus-based assignments highly ambiguous. Consequently, through-space dipole-dipole interactions measured via NOESY or ROESY NMR become the gold standard for solution-state validation (2[2]).

Comparative Performance: NOESY vs. Orthogonal Techniques

To objectively evaluate the best approach for this molecule, we compare NOESY against three alternative methods.

TechniquePhysical BasisStrengths for CyclobutanesLimitationsSuitability for (1s,3r)-Isomer
NOESY NMR Dipole-dipole cross-relaxation ( r−6 )Directly maps spatial proximity (< 5 Å); excellent for small molecules.Zero-crossing of NOE at intermediate correlation times (MW ~1000-2000 Da).Optimal. MW is < 150 Da, ensuring rapid tumbling and strong positive NOEs.
ROESY NMR Spin-locking cross-relaxationOvercomes the NOE zero-crossing problem; prevents spin-diffusion artifacts.Lower sensitivity than NOESY; TOCSY artifacts can complicate spectra.Alternative. Useful if solvent viscosity artificially slows molecular tumbling (3[3]).
J-Coupling ( 1 H) Scalar coupling through bondsRapid, non-destructive. 3Jcis​>3Jtrans​ generally holds true.Ring puckering averages couplings, making diastereomeric ratio (dr) determination unreliable.Supplementary. Used for initial screening, but insufficient for absolute proof.
X-Ray Diffraction Electron density diffractionUnambiguous absolute configuration.Requires high-quality single crystals; solid-state packing may differ from solution.Orthogonal. Highly definitive but resource-intensive and not always crystallizable.

Mechanistic Causality: Why NOESY is the Gold Standard

The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between dipole-coupled spins. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the internuclear distance ( r−6 ).

For (1s,3r)-3-amino-1-ethylcyclobutan-1-ol, the critical distances are between the C3 proton (H3) and the substituents at C1.

  • If the ethyl group is cis to H3, a strong NOE cross-peak will be observed between the CH2​ of the ethyl group and H3.

  • If the hydroxyl group is cis to H3, the NOE will be observed between the OH proton and H3 (observable only in strictly aprotic solvents).

Because the molecular weight of this compound is low (~115 g/mol ), it falls strictly into the extreme narrowing limit ( ωτc​≪1 ). This ensures that cross-relaxation is dominated by double-quantum transitions ( W2​ ), yielding strong, positive NOE enhancements (4[4]).

G A Determine Molecular Correlation Time (τc) B Fast Tumbling (MW < 1000 Da) ωτc << 1 A->B C Intermediate Tumbling (MW 1000-3000 Da) ωτc ≈ 1 A->C D Slow Tumbling (MW > 3000 Da) ωτc >> 1 A->D E NOESY (Positive NOE) B->E F ROESY (Always Positive ROE) C->F G NOESY (Negative NOE) D->G

Selection logic for NOESY vs ROESY based on molecular tumbling rates.

Self-Validating Experimental Protocol: NOESY Workflow

A robust NMR protocol must include internal checks to ensure that the absence of a cross-peak is due to distance (> 5 Å) rather than experimental failure (e.g., incomplete relaxation or dissolved oxygen).

Step 1: Sample Preparation
  • Dissolve 15–20 mg of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol in 0.6 mL of anhydrous DMSO- d6​ . Aprotic solvents are mandatory to slow the chemical exchange of the -OH and -NH 2​ protons, allowing their NOEs to be observed.

  • Causality Check: Degas the sample using three freeze-pump-thaw cycles. Dissolved paramagnetic oxygen accelerates longitudinal relaxation ( T1​ ), which prematurely quenches the NOE buildup.

Step 2: T1​ Relaxation Measurement
  • Run an Inversion Recovery experiment (180° - τ

    • 90° - acquire) to calculate the longest T1​ of the cyclobutane ring protons.
  • Set the inter-scan relaxation delay ( D1​ ) to at least 5×T1​ (usually 3–5 seconds) to ensure complete magnetization recovery between scans.

Step 3: NOESY Acquisition
  • Select a phase-sensitive 2D NOESY pulse sequence (e.g., noesygpphpp).

  • Critical Variable - Mixing Time ( τm​ ): Set τm​ to roughly 0.7 to 1.0 times the average T1​ . For small cyclobutanes, 300–500 ms is optimal. Running a build-up curve (e.g., 200, 400, 600 ms) is highly recommended to rule out spin diffusion (indirect NOEs) (5[5]).

Step 4: Data Processing and Internal Calibration (Self-Validation)
  • Process the data with zero-filling to 2048 × 1024 and apply a squared sine-bell apodization function.

  • Internal Ruler: Measure the cross-peak volume of a known fixed-distance proton pair (e.g., the geminal protons of the C2 or C4 methylene groups, r≈1.78 Å). Use this integral to calibrate the distance-volume relationship before assigning the C1-C3 stereochemical relationship (6[6]).

Workflow Step1 1D 1H & 13C NMR Chemical Shift Assignment Step2 COSY & HSQC Spin System Mapping Step1->Step2 Step3 T1 Relaxation Measurement Optimize Mixing Time Step2->Step3 Step4 2D NOESY Acquisition (300-500 ms mixing time) Step3->Step4 Step5 Measure H3 to C1-Ethyl/OH NOEs (r^-6 Distance Mapping) Step4->Step5 Step6 Confirm (1s,3r) Configuration Step5->Step6

Step-by-step NMR workflow for validating cyclobutane stereocenters.

Orthogonal Protocol: When to Deploy ROESY

If (1s,3r)-3-amino-1-ethylcyclobutan-1-ol is derivatized (e.g., conjugated to a large peptide or bulky protecting groups) pushing the molecular weight toward 1000 Da, the tumbling rate ( τc​ ) slows down, approaching the condition where ωτc​≈1 . Under these conditions, NOESY cross-peaks vanish into the baseline.

  • Action: Switch to a 2D ROESY experiment.

  • Mechanism: ROESY utilizes a continuous spin-lock field (typically 2–3 kHz) to measure cross-relaxation in the rotating frame. ROE cross-peaks are always positive (opposite sign to the diagonal) regardless of the correlation time.

  • Protocol Adjustment: Use a continuous wave (CW) or adiabatic spin-lock pulse for a mixing time of 200–300 ms. Ensure the spin-lock power is strictly calibrated to avoid TOCSY artifacts (scalar coupling transfer), which can be distinguished from true ROEs by their phase.

References

  • rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride. NextSDS.
  • Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. NIH / PMC.
  • Chemical synthesis and translesion replication of a cis–syn cyclobutane thymine–uracil dimer. Nucleic Acids Research.
  • Characterization and Dynamics of Substituted Ruthenacyclobutanes Relevant to the Olefin Cross-Met
  • Unique Cyclobutane Dimers Formed via Photoreaction between a Thymine and a Toluene Residue in the Dinucleotide Framework. NIH / PMC.
  • Photochemical[2 + 2] Cycloaddition of Alkenyl Boronic Derivatives: An Entry into 3-Azabicyclo[3.2.0]heptane Scaffold.

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A Tale of Two Scaffolds: A Comparative Guide to (1s,3r)-3-amino-1-ethylcyclobutan-1-ol and Spirocyclic Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics, the architectural design of small molecules is paramount. Medicinal chemists are increasingly venturing beyond the "flatland" of aromatic, two-dimensional structures, seeking to harness the power of three-dimensionality to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This guide offers an in-depth comparison of two compelling building blocks that confer this crucial three-dimensionality: the discrete, substituted cyclobutane, exemplified by (1s,3r)-3-amino-1-ethylcyclobutan-1-ol , and the versatile class of spirocyclic amines .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of features, delving into the strategic and mechanistic considerations that underpin the selection of one scaffold over another. We will explore their relative impacts on key drug-like properties, supported by experimental data and detailed protocols.

Part 1: The Rationale for Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic scaffolds in drug discovery has led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule is a widely recognized strategy to improve its developability.[1][3] Three-dimensional scaffolds, such as substituted cyclobutanes and spirocycles, offer several advantages:

  • Enhanced Target Engagement: They present substituents in well-defined vectors, allowing for more precise and often stronger interactions with complex protein binding pockets.[4][5]

  • Improved Physicochemical Properties: Increased Fsp3 character generally correlates with improved aqueous solubility and reduced lipophilicity, which can mitigate issues like hERG toxicity.[1][3]

  • Novel Chemical Space: These scaffolds provide access to previously underexplored areas of chemical space, offering opportunities for novel intellectual property.

  • Conformational Rigidity: By reducing the number of rotatable bonds, these building blocks can "lock" a molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.[6][7]

G cluster_0 Traditional 'Flat' Scaffolds cluster_1 3D Scaffolds Aromatic Rings Aromatic Rings High Lipophilicity High Lipophilicity Aromatic Rings->High Lipophilicity Planar Geometry Planar Geometry Aromatic Rings->Planar Geometry Cyclobutanes Cyclobutanes Increased Fsp3 Increased Fsp3 Cyclobutanes->Increased Fsp3 Spirocycles Spirocycles Spirocycles->Increased Fsp3 Improved Solubility Improved Solubility Increased Fsp3->Improved Solubility leads to Defined Vectors Defined Vectors Increased Fsp3->Defined Vectors provides

Caption: Transitioning from flat to 3D scaffolds to improve drug-like properties.

Part 2: Deep Dive: The Substituted Cyclobutane Scaffold

The cyclobutane ring, once considered an exotic motif, is now increasingly utilized in medicinal chemistry.[6][8] Its puckered conformation and strained nature provide unique structural and electronic properties.

Focus: (1s,3r)-3-amino-1-ethylcyclobutan-1-ol

This specific building block, while not extensively documented in comparative studies, represents a class of small, rigid scaffolds with multiple functionalization points.

  • Structure and Stereochemistry: The (1s,3r) stereochemistry defines a specific spatial arrangement of the amino, ethyl, and hydroxyl groups. This fixed geometry is crucial, as it pre-organizes the substituents for interaction with a biological target. The cyclobutane core acts as a rigid linker, minimizing conformational ambiguity.

  • Physicochemical Impact:

    • Polarity and Solubility: The presence of both an amino group and a hydroxyl group imparts significant polarity, which is expected to enhance aqueous solubility.

    • Vectorial Display: The substituents project from the cyclobutane core at defined angles. The tertiary alcohol at C1 and the amine at C3 present distinct vectors for hydrogen bonding or further derivatization.

While public data on this specific molecule is limited to basic identifiers, we can infer its properties from the broader class of cyclobutane-containing drugs.[9][10] The inclusion of a cyclobutane ring has been shown to conformationally restrict flexible linkers, leading to significant potency increases in certain cases.[8]

Part 3: Deep Dive: The Versatile Spirocyclic Amine Scaffold

Spirocycles are bicyclic systems where two rings are joined by a single common atom.[3] This arrangement creates a dense, three-dimensional architecture that has become exceptionally popular in modern drug design.[1][11][12] Spirocyclic amines, in particular, are privileged scaffolds due to their combination of rigidity, 3D geometry, and the presence of a basic nitrogen atom.[11]

  • Structural Advantages:

    • High Fsp3 and Rigidity: Spirocycles inherently possess a high fraction of sp3-hybridized carbons, which is associated with improved clinical success rates.[3] Their rigid nature helps maintain the desired orientation of functional groups for target binding.[3][7]

    • Orthogonal Exit Vectors: The spirocyclic core allows for the attachment of substituents in spatially distinct, often orthogonal, directions, enabling a thorough exploration of the surrounding binding pocket.[5]

  • Impact on Physicochemical and ADME Properties:

    • Solubility and Lipophilicity: Exchanging traditional heterocyclic rings (like piperidine or morpholine) for azaspirocycles has been shown to decrease lipophilicity (logD) and improve aqueous solubility.[1][2][3]

    • Metabolic Stability: The quaternary spiro-carbon can block sites of metabolism. Furthermore, the rigid conformation may prevent the molecule from adopting a conformation recognized by metabolic enzymes like Cytochrome P450s.[1][2][7]

    • Basicity Modulation: The pKa of the amine in a spirocycle can be fine-tuned by the nature of the second ring, allowing chemists to modulate basicity to avoid off-target effects (e.g., hERG channel binding).[1]

A prominent example is the development of MCHr1 antagonists, where replacing a morpholine with various azaspirocycles lowered logD values and improved metabolic stability.[3] Similarly, in the optimization of SHP2 inhibitors, spirocyclic scaffolds were introduced to maintain the orientation of a primary amine group, leading to improved cellular efficacy.[3]

Part 4: Head-to-Head Comparison: Performance and Application

A direct experimental comparison between (1s,3r)-3-amino-1-ethylcyclobutan-1-ol and a specific spirocyclic amine is not available in the literature. However, we can construct a robust comparison based on the established principles and properties of their respective classes.

PropertySubstituted Cyclobutanes (e.g., (1s,3r)-3-amino-1-ethylcyclobutan-1-ol)Spirocyclic AminesRationale & Supporting Evidence
Three-Dimensionality ModerateHighCyclobutanes offer a puckered 3D structure, but spirocycles create a denser, more complex 3D shape by fusing two rings at a single point.[3][6]
Structural Rigidity HighVery HighBoth are rigid, but the spirocyclic fusion point provides an exceptional degree of conformational constraint.[7][8]
Vectorial Complexity Defined, but limited by substitution pattern on a single ring.High, with orthogonal exit vectors from two distinct ring systems.Spirocycles allow for more diverse and spatially distributed functionalization.
Impact on Solubility Generally positive due to increased Fsp3 character and polar groups.Often demonstrates superior performance in increasing solubility when used as a bioisosteric replacement for flatter heterocycles.[1][2]
Metabolic Stability Can block metabolism at the site of substitution.The quaternary spiro-carbon is inherently resistant to metabolism. The rigid structure can also prevent enzyme recognition.[7][13]
Synthetic Accessibility Can be challenging, often requiring multi-step syntheses.Historically challenging, but the availability of spirocyclic building blocks has surged, and new synthetic methods are continuously being developed.[11][14][15]
Bioisosterism Can act as a constrained linker or replacement for gem-dimethyl groups.Frequently used as a superior bioisostere for common motifs like piperidine, morpholine, and piperazine.[2][16][17]
Strategic Application Scenarios:
  • Choose a substituted cyclobutane when:

    • A simple, rigid linker is needed to connect two pharmacophores with a specific distance and angle.

    • The goal is to introduce conformational restriction to a flexible alkyl chain.

    • A bioisosteric replacement for a gem-dimethyl group is desired to explore a hydrophobic pocket while adding a rigidifying element.

  • Choose a spirocyclic amine when:

    • Maximizing three-dimensionality and exploring orthogonal vectors in a binding pocket is the primary goal.

    • Improving aqueous solubility and metabolic stability of a lead compound containing a traditional heterocycle (e.g., piperidine) is necessary.[1][2]

    • A scaffold with a tunable basic center is required to mitigate off-target liabilities like hERG binding.

G Start Start: Lead Optimization Challenge Challenge What is the primary goal? Start->Challenge ImprovePK Improve Solubility & Metabolic Stability Challenge->ImprovePK ADME Issues IncreasePotency Increase Potency & Explore Binding Pocket Challenge->IncreasePotency Affinity Issues ConstrainLinker Constrain Flexible Linker Challenge->ConstrainLinker Flexibility Issues Decision1 Replace existing heterocycle? ImprovePK->Decision1 Decision2 Need orthogonal vectors? IncreasePotency->Decision2 Action2 Synthesize Substituted Cyclobutane Analogs ConstrainLinker->Action2 Action1 Synthesize Spirocyclic Amine Analogs Decision1->Action1 Yes Decision1->Action2 No Decision2->Action1 Yes Decision2->Action2 No

Caption: Decision workflow for selecting between spirocyclic and cyclobutane scaffolds.

Part 5: Experimental Protocols

The protocols provided below are representative methodologies for the synthesis and evaluation of compounds containing these scaffolds.

Protocol 1: Synthesis of a Spirocyclic Amine via Pictet-Spengler Reaction

This protocol describes the asymmetric synthesis of a spirooxindole, a common spirocyclic amine motif.[11]

Objective: To construct a stereodefined spirocyclic amine framework.

Materials:

  • Isatin derivative (1.2 equiv.)

  • Tryptamine derivative (1.0 equiv.)

  • Chiral phosphoric acid catalyst (e.g., (S)-TRIP, 10 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or vial)

Procedure:

  • To a dried vial under an inert atmosphere (Argon or Nitrogen), add the isatin derivative (0.24 mmol) and the chiral phosphoric acid catalyst (0.02 mmol).

  • Add anhydrous DMF (0.5 mL) and stir the mixture at 40 °C until all solids are dissolved.

  • In a separate vial, dissolve the tryptamine derivative (0.20 mmol) in anhydrous DMF (0.5 mL).

  • Add the tryptamine solution dropwise to the catalyst-isatin mixture over a period of 10 minutes.

  • Stir the reaction at 40 °C for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the crude mixture by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure spirooxindole product.

Protocol 2: Evaluation of Aqueous Solubility (Kinetic Method)

This high-throughput method is suitable for early-stage discovery to rank-order compounds.[18][19][20][21]

Objective: To determine the kinetic aqueous solubility of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring light scattering (nephelometry) or UV absorbance.

Procedure:

  • Prepare serial dilutions of the test compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Shake the plate for a predetermined time (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of each well using a nephelometer or by reading absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[20][21]

  • The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility. Alternatively, the solutions can be filtered, and the concentration of the filtrate measured by LC-MS/UV against a standard curve.[18]

Protocol 3: Evaluation of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to metabolism by major drug-metabolizing enzymes.[22][23][24]

Objective: To determine the in vitro half-life (t½) of a test compound in HLM.

Materials:

  • Test compound (1 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor solution)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a master mix of HLM in phosphate buffer.

  • Add a small volume of the test compound stock solution to the HLM mix to achieve the desired final concentration (e.g., 1 µM). Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point relative to the t=0 sample.

  • Plot the natural log of the percentage of remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

Conclusion and Future Outlook

The choice between a simple, substituted carbocycle like (1s,3r)-3-amino-1-ethylcyclobutan-1-ol and the more complex architecture of a spirocyclic amine is not a matter of inherent superiority, but of strategic design. Substituted cyclobutanes offer a straightforward way to introduce rigidity and defined geometry. In contrast, spirocyclic amines provide a powerful, multifaceted tool for profoundly modulating physicochemical and ADME properties, often serving as a "get out of jail free card" for challenging lead optimization programs.

As synthetic methodologies continue to advance, the accessibility of both scaffold types will undoubtedly increase.[15][25] The future of drug design will rely on the judicious selection and application of such three-dimensional building blocks, enabling chemists to navigate chemical space with greater precision and craft the next generation of innovative medicines.

References

  • A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. R Discovery.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate.
  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
  • Aqueous Solubility Assay. Enamine.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Regioselective Monoborylation of Spirocyclobutenes. PMC.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Aqueous Solubility. Creative Biolabs.
  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Versatile Bioisosteres from Bicyclobutanes Synthesized. Bioengineer.org.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • The use of spirocyclic scaffolds in drug discovery. OA Monitor Ireland.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Regioselective Monoborylation of Spirocyclobutenes. Organic Letters.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
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  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC.
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  • Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. PMC.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate.
  • The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. ACS Publications.
  • A protocol for testing the stability of biochemical analytes. Technical document. PubMed.
  • A Probabilistic Approach to Classifying Metabolic Stability. ResearchGate.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
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